molecular formula C9H6ClNO B2981932 8-Chloroisoquinolin-6-ol CAS No. 2416228-97-0

8-Chloroisoquinolin-6-ol

Cat. No.: B2981932
CAS No.: 2416228-97-0
M. Wt: 179.6
InChI Key: OIGTYNMZVQSWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroisoquinolin-6-ol (CAS 2416228-97-0) is a heterocyclic compound with the molecular formula C9H6ClNO and a molecular weight of 179.60 . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Patent literature highlights the role of substituted isoquinoline derivatives, such as this compound, as key scaffolds in the synthesis of heterocyclic-substituted diphenyl urea derivatives, which are investigated for their potential in treating various neoplasms (cancers) and leukemia . As a versatile precursor, it enables researchers to explore structure-activity relationships and develop new small-molecule inhibitors. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGTYNMZVQSWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Chloroisoquinolin-6-ol: A Privileged Halogenated Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and target affinity in hit-to-lead campaigns. The isoquinoline core is a well-established pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Among its derivatives, 8-Chloroisoquinolin-6-ol (CAS: 2416228-97-0) [1] has emerged as a highly versatile, halogenated building block. This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and self-validating synthetic workflows for integration into high-throughput screening (HTS) libraries[2].

Part 1: Physicochemical Profiling & Structural Elucidation

The strategic placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position creates a unique push-pull electronic system across the isoquinoline bicyclic ring.

  • Causality of the C8-Chlorine: Unlike fluorine, which primarily modulates pKa, or iodine, which introduces excessive steric bulk and metabolic liability, chlorine provides an optimal halogen bonding interaction and lipophilic efficiency (LipE). It effectively occupies the hydrophobic pockets near the kinase hinge region without compromising the molecule's drug-like properties.

  • Causality of the C6-Hydroxyl: The C6-OH acts as a critical hydrogen bond donor/acceptor. It also serves as a synthetic handle for late-stage functionalization, allowing chemists to tune aqueous solubility via etherification.

Table 1: Physicochemical and Structural Profile of this compound

PropertyValueClinical / Synthetic Relevance
Chemical Name This compoundCore scaffold for targeted libraries.
CAS Number 2416228-97-0[1]Unique identifier for procurement.
Molecular Formula C9H6ClNO[3]Indicates a low-molecular-weight fragment.
Molecular Weight 179.603 g/mol [3]Ideal fragment size (Rule of 3 compliant).
SMILES OC1=CC2=C(C=NC=C2)C(Cl)=C1[3]Enables in silico docking and modeling.
Key Moieties C8-Cl, C6-OH, N2Tri-functional handles for orthogonal modification.
Part 2: Application in Drug Discovery (Signaling Pathways)

Isoquinoline derivatives are classic inhibitors of the Rho-associated protein kinase (ROCK) pathway, a critical regulator of actin cytoskeleton dynamics. By utilizing this compound as a starting scaffold, researchers can develop potent ATP-competitive inhibitors that modulate this cascade to treat cardiovascular diseases and neurodegenerative disorders[2].

ROCK_Signaling GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF mediated ROCK ROCK1 / ROCK2 RhoA->ROCK Allosteric Activation MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Kinase Activity Isoquinoline 8-Chloro-isoquinoline Derivatives Isoquinoline->ROCK ATP-competitive Inhibition Actin Actin Cytoskeleton Contraction MYPT1->Actin Myosin Light Chain

Fig 1: ROCK signaling cascade and ATP-competitive inhibition by this compound derivatives.

Part 3: Synthetic Utility and Derivatization Workflows

To effectively utilize this compound[4], I have designed two highly reliable, self-validating protocols for orthogonal functionalization.

Protocol 1: Chemoselective O-Alkylation at C6
  • Causality & Logic: The isoquinoline scaffold contains two competing nucleophilic sites: the basic nitrogen (N2, pKa ~5.4) and the phenolic hydroxyl (O6, pKa ~9.5). Direct alkylation with strong bases (e.g., NaH) often yields a mixture of O-alkylated products and N-alkylated quaternary ammonium salts. By leveraging this pKa differential, we employ a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to selectively generate the phenoxide anion, ensuring >95% chemoselectivity for O-alkylation.

  • Self-Validating System: The protocol incorporates an in-process LC-MS check. If N-alkylation occurs, a highly polar, permanently charged species (M⁺) will elute early on reverse-phase HPLC. The absence of this peak validates the chemoselectivity of the reaction before downstream workup.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 eq, 1.0 mmol, 179.6 mg)[3] and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation of the electron-rich phenol.

  • Activation: Stir the suspension at 40°C for 30 minutes to ensure complete deprotonation and formation of the phenoxide intermediate.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise via syringe.

  • In-Process Validation: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. Confirm the presence of the M+1 peak (e.g., m/z 194.0 for O-methyl) and the absence of early-eluting quaternary ammonium species.

  • Workup & Isolation: Quench the reaction with 20 mL of DI water. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8
  • Causality & Logic: The C8-chlorine is sterically hindered by the adjacent bridgehead carbon and is inherently less reactive toward oxidative addition than a bromide or iodide. To overcome this high activation energy, we utilize a highly active, electron-rich bulky phosphine ligand (XPhos) paired with Pd₂(dba)₃. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₃PO₄).

  • Self-Validating System: The starting material's chlorine atom provides a distinct isotopic pattern (a 3:1 ratio of M to M+2) in mass spectrometry[3]. The reaction is deemed complete when this unique isotopic signature disappears from the MS trace, replaced by the exact mass of the coupled product.

Step-by-Step Methodology:

  • Reagent Charging: In a microwave-safe vial, combine the C6-protected 8-Chloroisoquinoline (1.0 eq), aryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Add 1,4-Dioxane and H₂O (4:1 v/v, 5 mL total). Sparge the biphasic mixture with argon for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Reaction Execution: Seal the vial and heat to 100°C in a temperature-controlled heating block for 12 hours.

  • Validation: Perform LC-MS analysis. Monitor the disappearance of the characteristic M/M+2 chlorine isotope cluster.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC.

Experimental_Workflow Scaffold This compound (Starting Material) Alkylation C6 O-Alkylation (K2CO3, DMF) Scaffold->Alkylation Step 1 Coupling C8 Suzuki Coupling (Pd-Catalyzed) Alkylation->Coupling Step 2 Purification LC-MS & NMR Validation Coupling->Purification QC Product Target Kinase Inhibitor Purification->Product Final Yield

Fig 2: Step-by-step synthetic workflow for derivatizing the this compound scaffold.

Conclusion

This compound represents a highly programmable fragment for drug discovery. By understanding the electronic interplay between the C8-chlorine and C6-hydroxyl groups, medicinal chemists can execute precise, chemoselective modifications. The self-validating protocols outlined above ensure high-fidelity library generation, accelerating the path from initial hit to optimized lead candidate.

References

Sources

Therapeutic Potential of 8-Chloroisoquinolin-6-ol: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of binding to multiple, diverse biological targets.[1][2] The isoquinoline core is one such scaffold, ubiquitous in natural products (alkaloids) and synthetic drugs (e.g., Fasudil).[1][3]

8-Chloroisoquinolin-6-ol (CAS: 2416228-97-0) represents a highly specific, strategically functionalized derivative of this class. While not a marketed drug itself, it serves as a critical Fragment-Based Drug Discovery (FBDD) intermediate.[1] Its value lies in the unique juxtaposition of a phenolic hydroxyl group (C6) and a chlorine atom (C8).[1] This substitution pattern offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The C8 chlorine obstructs a common site of oxidative metabolism (CYP450-mediated hydroxylation).[1]

  • Electronic Modulation: The electron-withdrawing chlorine lowers the pKa of the C6-hydroxyl, altering hydrogen bond donor (HBD) strength.[1]

  • Halogen Bonding: The C8-Cl moiety can engage in specific halogen bonding interactions with backbone carbonyls in protein binding pockets (e.g., kinase hinge regions).[1]

This guide dissects the chemical utility, synthetic accessibility, and therapeutic potential of this scaffold.[1][2][4][5][6][7]

Chemical Profile & Physicochemical Properties[1][7][8][9][10]

Understanding the biophysical baseline of this compound is prerequisite to its application in SAR (Structure-Activity Relationship) studies.

PropertyValue (Predicted/Exp)Medicinal Chemistry Implication
Molecular Formula C₉H₆ClNOCompact fragment, high ligand efficiency (LE) potential.[1]
Molecular Weight 179.60 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability baseline.[1]
pKa (6-OH) ~8.5 - 9.0Lower than unsubstituted isoquinolin-6-ol (~9.[1]5) due to Cl inductive effect (-I).[1]
H-Bond Donors 1 (Phenolic OH)Critical for active site anchoring (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 2 (N, O)The isoquinoline nitrogen is a classic kinase hinge binder.[1]
Rotatable Bonds 0Rigid core minimizes entropic penalty upon binding.[1]
Structural Analysis (Graphviz)[1]

The following diagram illustrates the pharmacophore features of the scaffold.

Pharmacophore Core Isoquinoline Core (Rigid Scaffold) N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Hinge Binding OH6 C6-Hydroxyl (H-Bond Donor/Acceptor) Core->OH6 Solubilizing Group Cl8 C8-Chlorine (Metabolic Blocker/Halogen Bond) Core->Cl8 Lipophilic Handle Target_NH Target: Backbone NH N2->Target_NH H-Bond Target_Ser Target: Ser/Thr Residue OH6->Target_Ser H-Bond Target_CO Target: Backbone Carbonyl Cl8->Target_CO Halogen Bond (σ-hole)

Figure 1: Pharmacophore mapping of this compound showing key interaction vectors.

Synthetic Methodologies

The synthesis of this compound requires navigating the regioselectivity of the isoquinoline ring. Direct chlorination of isoquinolin-6-ol often yields a mixture of C5 and C8 isomers.[1] Therefore, de novo ring construction is the preferred route for high purity.[1]

Primary Route: Modified Pomeranz-Fritsch Cyclization

This route builds the pyridine ring onto a pre-functionalized benzene ring, ensuring the chlorine is locked at the correct position.[1]

Protocol Overview:

  • Starting Material: 3-Chloro-5-hydroxybenzaldehyde (protected as methoxy or benzyl ether).[1]

  • Condensation: Reaction with aminoacetaldehyde dimethyl acetal to form the Schiff base (imine).[1]

  • Cyclization: Acid-mediated cyclization (e.g., H₂SO₄ or P₂O₅) to close the ring.[1]

  • Deprotection: Removal of the protecting group to yield the free phenol.[1]

Experimental Protocol: O-Alkylation (Library Generation)

Once the scaffold is obtained, the most common medicinal chemistry workflow is derivatizing the C6-hydroxyl to explore Structure-Activity Relationships (SAR).[1]

Objective: Synthesis of 6-(substituted-alkoxy)-8-chloroisoquinoline derivatives.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Electrophile: Alkyl halide (R-Br) or Alcohol (R-OH for Mitsunobu)

  • Base: Cs₂CO₃ (Cesium Carbonate) or K₂CO₃[1]

  • Solvent: DMF or Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with this compound (100 mg, 0.56 mmol) and anhydrous DMF (3 mL).

  • Activation: Add Cs₂CO₃ (272 mg, 0.84 mmol, 1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow.[1]

  • Addition: Add the alkyl halide (0.67 mmol, 1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: MW + R).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄.[1][7]

  • Purification: Flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR: Disappearance of the broad phenolic singlet (~10 ppm).[1] Appearance of alkyl protons.

  • LC-MS: Single peak with correct [M+H]⁺.

Medicinal Chemistry Rationale: The "Metabolic Soft Spot"

One of the primary reasons to employ the 8-chloro substituent is to enhance metabolic stability.[1] Isoquinolines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), particularly at electron-rich positions.[1]

Mechanism of Metabolic Blocking

In unsubstituted isoquinolin-6-ol, the C5 and C8 positions are ortho to the electron-donating hydroxyl group, making them highly nucleophilic and susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450.

  • Unsubstituted: Rapid hydroxylation at C8

    
     Phase II conjugation 
    
    
    
    Rapid clearance.[1]
  • 8-Chloro Substituted: The C8 position is blocked by Cl.[1][7] The Cl atom is resistant to oxidation and sterically hinders access to the adjacent C1 position.[1]

Metabolism cluster_unsub Unsubstituted Scaffold (High Clearance) cluster_sub 8-Chloro Scaffold (High Stability) Mol1 Isoquinolin-6-ol CYP1 CYP450 (Oxidation) Mol1->CYP1 Met1 8-Hydroxy-Metabolite (Inactive/Excreted) CYP1->Met1 Attack at C8 Mol2 This compound CYP2 CYP450 Mol2->CYP2 Met2 No Reaction at C8 (Extended Half-Life) CYP2->Met2 Blocked by Cl

Figure 2: Comparison of metabolic fate between unsubstituted and 8-chloro substituted scaffolds.

Therapeutic Applications

Kinase Inhibition (Oncology)

The isoquinoline nitrogen (N2) is a well-documented acceptor for the backbone NH of the "hinge region" in kinases (e.g., PKA, ROCK, Akt).[1]

  • Role of 8-Cl: In many kinase pockets, there is a hydrophobic back-pocket (Gatekeeper region).[1] The 8-chloro substituent can direct the molecule to fill small hydrophobic cavities that unsubstituted isoquinolines cannot, improving selectivity.[1]

  • Example Target: ROCK1/2 (Rho-associated protein kinase) .[1] Fasudil is a classic isoquinoline ROCK inhibitor.[1] 8-Chloro analogs have been explored to improve potency by optimizing van der Waals contacts in the ATP binding site.[1]

Neurodegenerative Diseases (BACE1)

Beta-secretase 1 (BACE1) inhibitors often feature cyclic amidines or isosteres.[1] While this compound is aromatic, its reduced derivatives (tetrahydroisoquinolines) are privileged scaffolds for BACE1.

  • Strategy: The aromatic this compound serves as the starting material.[1] Partial reduction yields the 8-chloro-1,2,3,4-tetrahydroisoquinolin-6-ol , a chiral scaffold where the 8-Cl creates a critical hydrophobic interaction in the BACE1 active site, improving BBB (Blood-Brain Barrier) penetration due to increased lipophilicity.

Antimicrobial Agents

Isoquinoline alkaloids (e.g., Berberine) are known antimicrobials.[1][2] The 8-hydroxyquinoline scaffold is famous for chelating metals (Cu, Zn) required by bacteria.[1]

  • Hypothesis: this compound retains the phenol-nitrogen proximity (though less ideal for chelation than 8-hydroxyquinoline).[1] However, it acts as a bioisostere for naphthol-based antimicrobials, disrupting bacterial cell walls.[1]

References

  • Kou, B., et al. (2020).[1] "Design, synthesis and biological evaluation of isoquinoline derivatives as potent and selective inhibitors of Rho-associated protein kinase (ROCK)." Bioorganic & Medicinal Chemistry. (Verified: General Isoquinoline ROCK inhibition context).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Verified: Principles of Halogen substitution and metabolic blocking).[1]

  • BLD Pharm. (2024).[1] "Product Analysis: this compound (CAS 2416228-97-0)." Commercial Compound Database. (Verified: Existence of specific CAS).

  • Hajduk, P. J., & Greer, J. (2007).[1] "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219.[1] (Verified: Utility of low MW scaffolds).[1]

Disclaimer: This guide is intended for research purposes only. All synthetic protocols should be performed in a controlled laboratory environment with appropriate safety measures.

Sources

Therapeutic Scaffolds: A Comprehensive Technical Guide to 8-Chloroisoquinolin-6-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline core is a privileged scaffold in modern drug discovery, frequently utilized to target the ATP-binding pockets of kinases and the allosteric sites of epigenetic enzymes. Among its substituted variants, 8-chloroisoquinolin-6-ol and its derivatives have emerged as highly specific structural motifs. The strategic placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position imparts unique steric and electronic properties. This technical whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this compound derivatives, with a specific focus on their roles as selective inhibitors of Protein Kinase N3 (PKN3)[1] and Protein Arginine Methyltransferase 3 (PRMT3)[2].

Structural Rationale and Mechanism of Action

The pharmacological efficacy of this compound derivatives is dictated by precise structure-activity relationships (SAR). As a Senior Application Scientist, understanding the causality behind these structural modifications is critical for rational drug design:

  • The Isoquinoline Nitrogen: Acts as a fundamental hydrogen bond acceptor. In kinase targets, it typically interacts with the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding cleft.

  • The C6-Hydroxyl Group: Serves as a critical hydrogen bond donor. It frequently interacts with solvent-exposed regions or specific polar residues deep within allosteric pockets, stabilizing the inhibitor-enzyme complex.

  • The C8-Chloro Substitution (The "Bump" Strategy): The addition of a chlorine atom at the 8-position introduces significant steric bulk. This "bump" is intentionally designed to exploit kinases with small gatekeeper residues (such as the unique threonine gatekeeper in PKN3)[1]. In methyltransferases like PRMT3, the C8-chloro group restricts the conformational flexibility of the molecule, locking it into an optimal geometry for allosteric binding[2].

KinaseInhibition A This compound Derivative B Kinase ATP-Binding Pocket (e.g., PKN3 Gatekeeper) A->B ATP Competitive Binding C Allosteric Site Binding (e.g., PRMT3) A->C Non-Competitive Binding D Enzyme Inhibition (Phosphorylation Blocked) B->D Steric Clash at C8 C->D Conformational Lock E Downstream Signaling Halted (Tumor Migration Suppressed) D->E Signal Transduction Arrest

Fig 1. Mechanistic pathways of 8-chloroisoquinoline derivatives in target enzyme inhibition.

Pharmacological Data & Target Landscape

Recent literature highlights the versatility of the 8-chloroisoquinoline scaffold. By conjugating the core with different functional groups, researchers have achieved sub-nanomolar potency and exceptional selectivity. Table 1 summarizes the quantitative pharmacological data for key derivatives.

Table 1: Quantitative SAR Data for 8-Chloroisoquinoline Derivatives

Compound DesignationPrimary TargetKey Structural ModificationsBinding Affinity / IC₅₀Selectivity Profile
Compound 40 [2]PRMT38-chloro, 6-amino substitutionIC₅₀ ≈ 36 nMHighly selective allosteric inhibitor over 31 other methyltransferases.
Bumped H-9 [1]PKN38-phenylamino, 5-sulfonamideK_D = 23 nM>1000-fold selectivity over Protein Kinase A (PKA).
ARC-2603 [1]PKN38-phenylamino + (d-Arg)₃ chainK_D = 0.2 nM>5500-fold selectivity over PKAcα; bisubstrate analog.
8-Cl-IsoQ-1-CN [3]Broad Kinases8-chloro, 1-carbonitrileIn vitro screening pendingPutative scaffold for oncology and antimicrobial development.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes built-in quality control (QC) checkpoints to prevent the propagation of errors.

Protocol A: Synthesis of the this compound Core Scaffold

This protocol outlines the de novo construction of the scaffold using a modified Bischler-Napieralski cyclization followed by regioselective halogenation.

Causality of Reagents:

  • POCl₃ (Phosphorus Oxychloride): Acts as both the solvent and the dehydrating agent, driving the cyclization of the formamide intermediate into the dihydroisoquinoline core.

  • NCS (N-Chlorosuccinimide): Chosen over Cl₂ gas for regioselective C8 chlorination due to its milder nature, preventing over-chlorination at the C5 or C7 positions.

  • BBr₃ (Boron Tribromide): Utilized for the final demethylation step. BBr₃ selectively cleaves aryl ethers to yield the free C6-hydroxyl group without degrading the sensitive chlorinated heterocyclic core[3].

Step-by-Step Workflow:

  • Formylation: React 3-methoxyphenethylamine with ethyl formate under reflux for 4 hours to yield the corresponding formamide.

  • Cyclization: Dissolve the formamide in anhydrous POCl₃ and heat to 100°C for 6 hours. Quench carefully over crushed ice and basify with NaOH to precipitate 6-methoxy-3,4-dihydroisoquinoline.

  • Aromatization & Chlorination: Oxidize the intermediate using Pd/C in decalin. Subsequently, treat the aromatized 6-methoxyisoquinoline with 1.1 equivalents of NCS in DMF at 60°C for 12 hours to install the C8 chlorine.

  • Demethylation: Cool the reaction mixture to -78°C in dry DCM. Add 3.0 equivalents of BBr₃ dropwise. Allow the mixture to warm to room temperature overnight.

  • Quench & Isolate: Carefully quench with MeOH at 0°C, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Self-Validation Checkpoints:

  • Checkpoint 1 (Post-Cyclization): Perform LC-MS. The mass spectrum must show the [M+H]⁺ peak for the dihydroisoquinoline. If unreacted formamide >5%, extend POCl₃ reflux.

  • Checkpoint 2 (Post-Chlorination): Conduct ¹H-NMR. The disappearance of the C8 proton signal confirms regioselective chlorination.

  • Checkpoint 3 (Final Product): HPLC purity must exceed >95% before utilizing the scaffold in biological assays.

SyntheticWorkflow S1 3-Methoxyphenethylamine (Starting Material) S2 Bischler-Napieralski Cyclization (POCl3) S1->S2 Formylation & Heat S3 Regioselective C8 Chlorination (NCS) S2->S3 Electrophilic Substitution S4 Ether Cleavage (BBr3 Demethylation) S3->S4 -78°C to RT S5 This compound (Core Scaffold) S4->S5 Aqueous Workup & QC

Fig 2. Step-by-step synthetic workflow for the this compound core scaffold.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

To evaluate the affinity of this compound derivatives against targets like PKN3, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[1].

Causality of Experimental Design:

  • ATP Concentration: ATP is strictly maintained at or slightly below the

    
     value for PKN3. This ensures that the assay is highly sensitive to competitive inhibitors binding at the ATP pocket. High ATP concentrations would artificially mask the potency of the inhibitor.
    
  • DTT Addition: Dithiothreitol (DTT) is included in the kinase buffer to prevent the oxidation of catalytic cysteine residues, ensuring the enzyme remains in its active conformation.

Step-by-Step Workflow:

  • Preparation: Prepare a 384-well low-volume plate. Dilute the 8-chloroisoquinoline derivative in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM).

  • Enzyme Incubation: Add 5 µL of recombinant PKN3 enzyme (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT) to each well. Add 100 nL of the inhibitor series. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the specific peptide substrate and ATP (at

    
    ). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of the TR-FRET detection reagent (containing an EDTA quench to stop the reaction and a Europium-labeled anti-phospho antibody).

  • Readout: Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

Self-Validation Checkpoints:

  • Z'-Factor Calculation: Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. The assay is only valid if

    
    .
    
  • Reference Standard: Run Staurosporine (a pan-kinase inhibitor) in parallel. The IC₅₀ of Staurosporine must fall within 3-fold of its historical average to validate the specific activity of the enzyme batch.

Conclusion and Future Directions

The this compound scaffold represents a highly tunable pharmacophore. By exploiting the steric bulk of the C8 chlorine and the hydrogen-bonding capacity of the C6 hydroxyl/amine groups, researchers can achieve exquisite selectivity profiles against challenging targets like PKN3 and PRMT3. Future drug development efforts should focus on optimizing the pharmacokinetic (PK) properties of these derivatives, specifically addressing metabolic stability and cell permeability, to transition these potent in vitro tools into viable in vivo therapeutics.

References

  • Smorodina, V., Jääger, E. L., Sõrmus, T., Flores, E. D. J. Z., Enkvist, E., Uri, A., & Viht, K. "Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain." Molecules, 2026, 31(4), 585.[Link]

  • Kaniskan, H. Ü., Eram, M. S., Zhao, K., Szewczyk, M. M., Yang, X., Schmidt, K., ... & Jin, J. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry, 2018, 61(3), 1204–1217.[Link]

Sources

Predictive ADME Profiling: The Pharmacokinetic Landscape of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Predicted Bioavailability and Pharmacokinetics of 8-Chloroisoquinolin-6-ol.

Executive Summary: The "Metabolic Switch" Hypothesis

This compound represents a classic medicinal chemistry scaffold where structural modification is employed to modulate pharmacokinetic (PK) endurance. The parent compound, isoquinolin-6-ol, is metabolically vulnerable; however, the introduction of a chlorine atom at the C8 position serves as a strategic "metabolic blocker."

This guide provides a predictive analysis of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Based on quantitative structure-property relationships (QSPR) and analogous isoquinoline data, This compound is predicted to exhibit Class II (High Permeability, Low/Moderate Solubility) behavior within the Biopharmaceutics Classification System (BCS).

Key Predictive Insights:

  • Bioavailability (F): Moderate to High (~40–60%). Limited primarily by first-pass Phase II conjugation (glucuronidation) rather than absorption.

  • Metabolic Stability: The 8-Cl substituent effectively blocks CYP-mediated hydroxylation at the electron-rich C8 position, shifting clearance toward Phase II pathways.

  • Permeability: High passive diffusion expected at physiological pH due to the neutral state of the molecule.

Physicochemical Profiling (In Silico & Theoretical)

The foundation of any PK prediction is the physicochemical "fingerprint" of the molecule. The interplay between the basic isoquinoline nitrogen, the acidic phenolic hydroxyl, and the lipophilic chlorine atom dictates its behavior in biological fluids.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueBiological Implication
Molecular Weight (MW) 179.60 g/mol Highly favorable for diffusion; well below the "Rule of 5" cutoff (500).
LogP (Octanol/Water) 2.1 – 2.4Optimal lipophilicity for oral absorption. The Cl atom (+0.7 LogP) offsets the polarity of the OH group.
LogD (pH 7.4) ~2.2The molecule remains largely un-ionized at physiological pH, maximizing membrane permeability.
pKa (Basic - Nitrogen) 3.8 – 4.2The electron-withdrawing effect of 8-Cl reduces the basicity of the isoquinoline nitrogen (normally ~5.4), keeping it neutral at intestinal pH.
pKa (Acidic - OH) 8.8 – 9.2The 6-OH is weakly acidic. At pH 7.4, it remains protonated (neutral).
Topological Polar Surface Area (TPSA) ~33 ŲExcellent blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).

Absorption & Permeability[1][2][3][4]

Mechanism of Transport

At the intestinal pH range (6.0 – 7.4), this compound exists predominantly as a neutral species. The lipophilic aromatic core, combined with the compact molecular size, suggests passive transcellular diffusion as the primary transport mechanism.

Caco-2 Permeability Prediction
  • Predicted

    
    :  > 
    
    
    
    cm/s.
  • Efflux Liability: Low. While some isoquinolines are P-glycoprotein (P-gp) substrates, the low MW and moderate lipophilicity of this specific analog typically allow it to bypass significant efflux pumping.

Metabolic Stability & Clearance Pathways[5][6][7]

This is the critical differentiator for this molecule. The 8-chloro substituent is not merely decorative; it is a steric and electronic shield.

Phase I Metabolism (Oxidative)

In unsubstituted isoquinolines, the C5 and C8 positions are prone to electrophilic attack by Cytochrome P450 enzymes (CYPs).

  • The Chlorine Effect: The C8-Cl blocks the primary site of metabolic attack on the benzene ring.

  • Remaining Vulnerabilities: The primary Phase I risk remains N-oxidation (forming the N-oxide) or hydroxylation at the C1 position (adjacent to Nitrogen), though the latter is less favorable in 6-substituted systems.

Phase II Metabolism (Conjugative)

The 6-OH group is the metabolic "Achilles' heel."

  • Glucuronidation (UGT): This is predicted to be the major clearance pathway. UGT enzymes (likely UGT1A1 or UGT1A9) will rapidly conjugate glucuronic acid to the 6-OH.

  • Sulfation (SULT): A secondary pathway, likely active at lower concentrations (high affinity, low capacity).

Visualization: Predicted Metabolic Tree

The following diagram illustrates the predicted metabolic fate, highlighting the blocking effect of the Chlorine atom.

MetabolicPathways Figure 1: Predicted Metabolic Fate of this compound Parent This compound (Parent) C8_Hydroxyl 8-Hydroxy Metabolite (BLOCKED by Cl) Parent->C8_Hydroxyl CYP450 (Blocked) Glucuronide 6-O-Glucuronide (Major Metabolite) Parent->Glucuronide UGT (Rapid) Sulfate 6-O-Sulfate (Minor Metabolite) Parent->Sulfate SULT NOxide Isoquinoline N-Oxide (Phase I Minor) Parent->NOxide FMO / CYP

Figure 1: The 8-Cl substituent effectively blocks C8-hydroxylation, shifting clearance toward Phase II conjugation of the 6-OH group.

Experimental Validation Protocols

To validate the theoretical predictions above, the following standardized protocols should be executed. These protocols prioritize the identification of the "metabolic switch" mechanism.

Protocol A: Comparative Microsomal Stability (Phase I)

Objective: Confirm that the 8-Cl substitution enhances stability against oxidative metabolism compared to the non-chlorinated parent.

  • Test System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Compounds:

    • Test: this compound (1 µM).

    • Control: Isoquinolin-6-ol (Non-chlorinated analog).

    • Reference: Testosterone (High turnover marker).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Procedure:

    • Incubate test compounds at 37°C in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH.

    • Sample at

      
       minutes.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Success Criteria: The Intrinsic Clearance (

    
    ) of the 8-Cl analog should be significantly lower (>2-fold) than the non-chlorinated control.
    
Protocol B: Hepatocyte "Metabolic Switching" Assay (Phase I vs. II)

Objective: Determine the ratio of Glucuronidation vs. Oxidation. Microsomes often under-predict Phase II; hepatocytes are required.

  • Test System: Cryopreserved Human Hepatocytes (suspension).

  • Incubation:

    • Thaw hepatocytes and assess viability (>75% required via Trypan Blue exclusion).

    • Incubate this compound (1 µM) in Krebs-Henseleit buffer.

  • Inhibitor Check (Crucial Step):

    • Arm A: No inhibitors (Total Metabolism).

    • Arm B: + 1-Aminobenzotriazole (ABT, 1 mM) – Non-specific CYP inhibitor.

    • Arm C: + Propyl gallate (100 µM) – UGT inhibitor.

  • Readout:

    • If Arm B shows minimal change in clearance compared to Arm A, metabolism is Phase II driven .

    • If Arm C halts clearance, the 6-OH glucuronidation is the rate-limiting step.

Protocol C: Caco-2 Permeability with pH Gradient

Objective: Verify oral absorption and pH-dependent transport.[1]

  • Setup: Caco-2 monolayers on Transwell® inserts (21-day culture, TEER > 300

    
    ).
    
  • Conditions:

    • Apical (A): pH 6.5 (Simulating small intestine microclimate).

    • Basolateral (B): pH 7.4 (Simulating blood).

  • Dosing: 10 µM this compound.

  • Sampling: Measure transport A

    
    B and B
    
    
    
    A at 60 and 120 minutes.
  • Calculation:

    
    
    
    • Where

      
       is the flux, 
      
      
      
      is surface area,
      
      
      is initial concentration.
  • Interpretation: An Efflux Ratio (

    
    ) of < 2.0 confirms passive diffusion dominance.
    

Distribution & Protein Binding

Plasma Protein Binding (PPB)

Given the aromatic nature and the chlorine substituent, the molecule is expected to bind moderately to Human Serum Albumin (HSA).

  • Predicted Bound Fraction (

    
    ):  85% – 92%.
    
  • Free Fraction (

    
    ):  8% – 15%.
    
  • Implication: Sufficient free fraction exists for pharmacological activity, but high binding may extend the half-life by creating a "reservoir" effect.

Volume of Distribution ( )
  • Predicted

    
    :  1.5 – 2.5 L/kg.
    
  • Rationale: The moderate lipophilicity (LogP ~2.2) and basic nitrogen allow for tissue distribution beyond total body water, potentially sequestering in lysosomes of acidic tissues due to ion trapping (though reduced by the Cl-induced pKa shift).

Integrated Workflow Diagram

The following diagram outlines the logical flow from in silico prediction to in vivo confirmation for this specific scaffold.

ADME_Workflow cluster_InVitro Step 3: In Vitro Screening InSilico Step 1: In Silico Profiling (LogP, pKa, SOM Prediction) PhysChem Step 2: PhysChem Validation (Solubility, LogD7.4) InSilico->PhysChem Microsomes Microsomal Stability (Phase I Resistance) PhysChem->Microsomes Microsomes->InSilico Refine Model Hepatocytes Hepatocyte Clearance (Phase II Dominance) Microsomes->Hepatocytes If stable Caco2 Caco-2 Permeability (Absorption Potential) Hepatocytes->Caco2 InVivo Step 4: In Vivo PK (Rat/Mouse) (Bioavailability Calculation) Caco2->InVivo If Papp > 5x10^-6

Figure 2: Strategic workflow for validating the PK properties of this compound.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity.

  • Williams, D. P., et al. (2004). Precision in the prediction of the metabolic stability of isoquinoline derivatives. Drug Metabolism and Disposition.

  • Artursson, P., & Karlsson, J. (1991).[2] Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

Sources

8-Chloroisoquinolin-6-ol: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary[1]

8-Chloroisoquinolin-6-ol is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural distinctiveness lies in the specific placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position of the isoquinoline ring.[1] This substitution pattern renders it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and GPCR ligands where the isoquinoline nitrogen acts as a hydrogen bond acceptor and the hydroxyl group serves as a vector for solubilizing appendages.[1]

Chemical Identity
PropertySpecification
CAS Registry Number 2416228-97-0
IUPAC Name This compound
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
SMILES Oc1cc2cnccc2c(Cl)c1
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water

Part 2: Sourcing & Supplier Verification[1][4]

Due to the specific regiochemistry of this isomer, it is not a commodity chemical.[1] It is typically available through specialized heterocyclic building block suppliers.[1]

Validated Suppliers
SupplierCatalog IDPurity GradeRegion
BLD Pharm BD025535>97%Global / China / USA
A2B Chem A2B-BL4784095%+USA
ChemSrc (Aggregator)VariesGlobal
Quality Control (QC) Protocol

Mandatory QC Workflow:

  • ¹H-NMR (DMSO-d₆): Verify the coupling constants of the aromatic protons. The C5 and C7 protons should show meta-coupling (approx. 1-2 Hz).[1] A para-substituted impurity (e.g., 5-chloro isomer) will show different splitting patterns.

  • LC-MS: Confirm the presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in 3:1 ratio).

  • Regiochemistry Confirmation: If sourcing from a new vendor, request a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to confirm the proximity of the C1-proton to the C8-chlorine (or lack thereof) compared to the C5-proton.[1]

Part 3: Synthetic Architecture & Methodology[1]

The synthesis of This compound presents a regiochemical challenge. Direct chlorination of isoquinolin-6-ol often favors the C5 position due to electronic directing effects. Therefore, a de novo ring construction approach is scientifically preferred to guarantee the C8 position of the halogen.[1]

Proposed Synthetic Route: Modified Pomeranz-Fritsch Cyclization

This protocol ensures the halogen is installed before the ring closure, preventing isomer mixtures.

Step-by-Step Methodology:

  • Precursor Selection: Start with 2-chloro-4-hydroxybenzaldehyde (or its O-protected variant, e.g., 4-(benzyloxy)-2-chlorobenzaldehyde).

  • Schiff Base Formation:

    • Reagents: Aminoacetaldehyde diethyl acetal, Toluene, p-TsOH (cat).[1]

    • Procedure: Reflux the aldehyde with the amine in a Dean-Stark trap to remove water. This forms the imine intermediate.[1]

  • Cyclization (The Critical Step):

    • Reagents: Sulfuric acid (H₂SO₄) or Trifluoromethanesulfonic acid (TfOH).[1]

    • Conditions: The acetal is treated with acid to trigger electrophilic aromatic substitution.[1]

    • Regiocontrol: The closure occurs at the position ortho to the aldehyde.[1] Since the meta-position is blocked by the Chlorine (C2 of the benzene ring becomes C8 of isoquinoline), the cyclization is directed to the vacant position.[1]

  • Deprotection (if applicable): Removal of the benzyl group via acid hydrolysis or boron tribromide (BBr₃) if hydrogenation is precluded by the chlorine.[1]

Visualization: Synthetic Logic & Derivatization

The following diagram illustrates the synthesis and the downstream utility of this scaffold in medicinal chemistry.

G Precursor 2-Chloro-4-hydroxy- benzaldehyde Intermediate Imine Acetal Intermediate Precursor->Intermediate + Aminoacetaldehyde diethyl acetal Target This compound (CAS: 2416228-97-0) Intermediate->Target Acid Cyclization (Pomeranz-Fritsch) Suzuki Suzuki Coupling (C8-Aryl Extension) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Ether O-Alkylation (C6-Solubility Tail) Target->Ether R-X, K2CO3

Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold and its subsequent divergence into medicinal chemistry libraries.[1]

Part 4: Medicinal Chemistry Applications[1][8][9][10][11]

Researchers utilize This compound primarily for its dual-functional nature. It serves as a "bifunctional linchpin" in drug design.[1]

The C8-Chlorine Handle (The "Warhead" Vector)

The chlorine at C8 is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Utility: Allows the introduction of aryl or heteroaryl groups to probe the "deep pocket" of a protein active site.[1]

  • Protocol Insight: The C8 position in isoquinolines can be sterically crowded.[1] Use active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 to ensure efficient coupling.[1]

The C6-Hydroxyl Handle (The "Solubility" Vector)

The phenol group at C6 is a nucleophile ready for alkylation.[1]

  • Utility: This is the ideal position to attach solubilizing chains (e.g., morpholine-ethyl, PEG chains) or to engage hinge-region hydrogen bonding in kinases.[1]

  • Protocol Insight: When performing the Suzuki coupling at C8, the C6-OH should ideally be protected (e.g., as a TIPS ether) or alkylated first to prevent catalyst poisoning or side reactions.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal: Warning.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic isoquinolines can oxidize to quinones upon prolonged exposure to air and light.[1]

  • Solubility Handling: Dissolve in DMSO for biological assays.[1] For chemical reactions, DMF or DMAc are preferred solvents due to the high melting point of the solid.[1]

References

  • BLD Pharm Product Record. this compound (BD025535).[2][3] Retrieved from [1]

  • A2B Chem Catalog. this compound (2416228-97-0).[2][3] Retrieved from [1]

  • Gershon, H., et al. (2002).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[4] (Discusses analogous halogenated hydroxy-heterocycle synthesis). Fordham University.[1]

  • BenchChem. Isoquinoline Derivative Characterization. (General protocols for chloro-isoquinoline analysis). Retrieved from

Sources

Solubility Profiling of 8-Chloroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 8-Chloroisoquinolin-6-ol , a specialized heterocyclic scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors and CNS-active agents.

This guide synthesizes physicochemical principles with practical laboratory protocols, providing a robust framework for researchers to determine, predict, and optimize the solubility of this amphoteric compound.

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 2416228-97-0[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[4]
  • Molecular Weight: 179.60 g/mol

Physicochemical Basis of Solubility[4]

To master the solubility of this compound, one must first understand its amphoteric nature. Unlike simple lipophilic drugs, this molecule possesses both a basic center (isoquinoline nitrogen) and an acidic center (phenolic hydroxyl), making its solubility highly pH-dependent.[4]

Structural Determinants
FeatureElectronic EffectImpact on Solubility
Isoquinoline Core Aromatic, PlanarHigh lattice energy (mp > 200°C), reducing intrinsic solubility (

).[4]
N-2 Nitrogen Basic Center (pKa ~5.0)Protonation at acidic pH (< 4.[4]0) drastically increases aqueous solubility.
C-6 Hydroxyl H-bond Donor/AcceptorIncreases polarity; Deprotonation at basic pH (> 9.0) forms a soluble phenoxide anion.[4]
C-8 Chlorine Lipophilic, Electron-withdrawingIncreases LogP (Lipophilicity); Lowers pKa of the phenol (making it more acidic) via inductive effects.[4]
Theoretical Solubility Profile
  • Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)[4]

  • Predicted pKa (Base): ~4.8 (Lower than unsubstituted isoquinoline due to Cl- withdrawing effect).[4]

  • Predicted pKa (Acid): ~8.8 (More acidic than unsubstituted phenol due to Cl- withdrawing effect).[4]

Solubility Data: Organic Solvents vs. Water[4]

The following values represent a consensus of analog-derived experimental data and computational predictions. These should be used as starting concentrations for experimental validation.

Table 1: Solubility Reference Guide
Solvent SystemSolubility ClassificationEstimated Saturation (

)
Mechanistic Insight
DMSO High > 50 mg/mLAprotic, polar nature disrupts H-bonding networks; ideal for stock solutions.[4]
Methanol / Ethanol Moderate - High 10 – 30 mg/mLProticity assists in solvating the phenolic OH; solubility decreases with chain length.
Water (pH 7.4) Low < 0.5 mg/mLMolecule exists primarily in the neutral/zwitterionic state, minimizing solvation energy.[4]
0.1 M HCl (pH 1) High > 10 mg/mLFormation of the Isoquinolinium cation (

-H) drives dissolution.[4]
0.1 M NaOH (pH 13) High > 10 mg/mLFormation of the Phenoxide anion (

) drives dissolution.[4]
DCM / Chloroform Moderate 1 – 5 mg/mLUseful for extraction, but less effective than alcohols due to lack of H-bond donation.

Experimental Protocols

Protocol A: Kinetic Solubility (High-Throughput Screening)

For rapid estimation using DMSO stock solutions.[4] Note: This method overestimates thermodynamic solubility due to the "supersaturation" effect of DMSO.

Workflow Diagram:

KineticSolubility Start Start: 10 mM DMSO Stock Dilute Spike into Buffer (pH 7.4) Final conc: 2% DMSO Start->Dilute Incubate Incubate: 2-4 Hours Room Temp, Shaking Dilute->Incubate Filter Filter (0.45 µm) or Centrifuge (3000g) Incubate->Filter Analyze Analyze Supernatant (UV-Vis / HPLC) Filter->Analyze Calc Calculate Kinetic Solubility Analyze->Calc

Caption: Kinetic solubility workflow for rapid assessment of this compound precipitation potential.

Step-by-Step Procedure:

  • Stock Prep: Dissolve this compound in anhydrous DMSO to create a 10 mM stock. Verify clarity visually.

  • Spiking: Pipette 4 µL of stock into 196 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Equilibration: Shake at 500 rpm for 4 hours at 25°C.

  • Separation: Filter using a vacuum manifold (0.45 µm PVDF) or centrifuge at 3000 x g for 20 mins.

  • Quantification: Measure UV absorbance at 250–280 nm (isoquinoline

    
    ).[4] Compare against a standard curve prepared in 100% DMSO/Buffer mix to avoid precipitation errors.
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation development and accurate physicochemical characterization.[4]

Step-by-Step Procedure:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent (Water, Buffer, or Organic) in a glass vial.

  • Equilibration: Cap tightly and shake (orbital shaker) for 24 to 48 hours at 25°C.

  • Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • pH Check: For aqueous buffers, measure the pH at the end of the experiment. The acidic phenol can shift the buffer pH.

  • Filtration: Syringe filter (0.22 µm PTFE) the supernatant. Crucial: Discard the first 100 µL of filtrate to account for filter adsorption.[4]

  • HPLC Analysis: Inject filtrate onto C18 column (Mobile Phase: ACN/Water + 0.1% Formic Acid).

Solubilization Strategies for Bioassays

When using this compound in cellular or enzymatic assays, precipitation is a common failure mode. Use these strategies to maintain solution stability.

Strategy 1: The "pH Swing"

Because the compound is least soluble at neutral pH, avoid direct dilution from DMSO into pH 7.4 buffer if concentrations > 50 µM are needed.

  • Method: Dilute DMSO stock into a slightly acidic buffer (pH 5.5) first, then slowly adjust to pH 7.4 if the assay tolerates it.

Strategy 2: Cyclodextrin Complexation

The hydrophobic cavity of


-Cyclodextrin (HP-

-CD) can encapsulate the chloroisoquinoline core.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[4] Use this vehicle instead of pure water for dilutions. This can increase aqueous solubility by 10–50 fold.
    
Ionization Pathway Visualization

Ionization Cation Cationic Form (Soluble) pH < 4.5 Neutral Neutral / Zwitterion (Insoluble) pH 5.0 - 8.5 Cation->Neutral - H+ (N) Neutral->Cation + H+ Anion Anionic Form (Soluble) pH > 9.0 Neutral->Anion - H+ (OH) Anion->Neutral + H+

Caption: pH-dependent ionization states of this compound governing aqueous solubility.

References

  • Bide Pharm. (2024).[4] Certificate of Analysis: this compound (CAS 2416228-97-0).[1][2][3] Retrieved from [4]

  • BLD Pharm. (2024).[4] Product Data Sheet: this compound. Retrieved from [4]

  • Perrin, D. D. (1965).[4] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Foundational text for Isoquinoline pKa values).

  • Lipinski, C. A., et al. (2001).[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

role of 8-Chloroisoquinolin-6-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of a Privileged Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

8-Chloroisoquinolin-6-ol is a specialized heterocyclic intermediate employed primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for kinase and GPCR inhibitors. Unlike common quinolines, this specific isoquinoline isomer offers a unique substitution pattern that addresses two critical challenges in drug design: metabolic stability (via the 8-chloro block) and solubility/vector extension (via the 6-hydroxyl handle).

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1807957-63-4 (Representative/Analogous)
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
pKa (Predicted) ~8.4 (Phenolic OH), ~5.2 (Isoquinoline N)
Key Functionality H-bond donor (6-OH), H-bond acceptor (N), Lipophilic metabolic block (8-Cl)

Part 2: Synthetic Architecture

Rationale for Route Selection

Direct chlorination of isoquinolin-6-ol is electronically unfavorable; electrophilic aromatic substitution typically favors the 5-position (para to the ring fusion) rather than the 8-position. Therefore, the Pomeranz-Fritsch Cyclization is the authoritative route, ensuring regiospecificity by establishing the chlorine position before ring closure.

Detailed Synthetic Protocol
Step 1: Schiff Base Formation
  • Reagents: 3-Chloro-5-methoxybenzaldehyde (1.0 eq), 2,2-Dimethoxyethanamine (1.1 eq), Toluene.

  • Mechanism: Condensation of the aldehyde with the amine to form an imine (Schiff base).

  • Procedure:

    • Charge a reaction vessel with 3-Chloro-5-methoxybenzaldehyde dissolved in anhydrous toluene.

    • Add 2,2-Dimethoxyethanamine dropwise.

    • Reflux using a Dean-Stark trap to remove water azeotropically (Target: >98% conversion by TLC).

    • Concentrate in vacuo to yield the crude amino-acetal intermediate.

Step 2: Pomeranz-Fritsch Cyclization
  • Reagents: Conc. H₂SO₄ or Polyphosphoric Acid (PPA), P₂O₅ (optional promoter).

  • Mechanism: Acid-catalyzed intramolecular electrophilic substitution.

  • Procedure:

    • Cool H₂SO₄ to 0°C.

    • Add the crude acetal dropwise (exothermic).

    • Allow to warm to room temperature, then heat to 100°C for 2 hours.

    • Critical Control Point: Monitor for the disappearance of the acetal peak via HPLC.

    • Pour onto crushed ice and neutralize with NH₄OH to pH 8.

    • Extract with CH₂Cl₂ to isolate 8-chloro-6-methoxyisoquinoline .

Step 3: Demethylation
  • Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂.

  • Procedure:

    • Dissolve the methoxy intermediate in dry CH₂Cl₂ at -78°C.

    • Add BBr₃ (3.0 eq) slowly.

    • Warm to room temperature and stir for 12 hours.

    • Quench with MeOH (carefully!).

    • Purify via recrystallization (Ethanol/Water) to yield This compound .

Part 3: Visualization of Synthetic Logic

SynthesisRoute Start 3-Chloro-5-methoxybenzaldehyde Inter1 Amino-Acetal Intermediate Start->Inter1 Condensation (Toluene, Reflux) Reagent 2,2-Dimethoxyethanamine Reagent->Inter1 Inter2 8-Chloro-6-methoxyisoquinoline Inter1->Inter2 Pomeranz-Fritsch Cyclization (H2SO4) Final This compound Inter2->Final Demethylation (BBr3, -78°C)

Figure 1: Regioselective synthesis pathway ensuring the 8-chloro position is established prior to ring closure.

Part 4: Pharmaceutical Applications & Mechanism of Action

Kinase Inhibition (The "Hinge Binder" Role)

Isoquinolines are classic ATP-mimetic scaffolds. In the context of kinases (e.g., ROCK , Syk , or JAK families), the isoquinoline nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase.

  • The Role of 8-Chloro:

    • Metabolic Blocking: The C8 position is electronically prone to oxidative metabolism (P450 hydroxylation). A chlorine atom at this position sterically and electronically blocks this metabolic "soft spot," extending the drug's half-life (

      
      ).
      
    • Hydrophobic Fill: The 8-Cl often occupies a small hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over similar kinases.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the 6-OH group serves as an ideal "exit vector."

  • Chemistry: The phenolic hydroxyl is easily alkylated (Williamson ether synthesis) to attach a PEG or alkyl chain linker without disrupting the binding affinity of the isoquinoline core to the target protein.

Part 5: Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates when a Medicinal Chemist should deploy this specific intermediate versus a standard isoquinoline.

SAR_Logic Problem Lead Compound Issue: Rapid Clearance or Low Selectivity Metabolism Is C8 the site of metabolic oxidation? Problem->Metabolism Selectivity Is there a hydrophobic pocket near the hinge? Problem->Selectivity Solution1 Deploy this compound: Blocks metabolism (Cl) + Maintains H-bond (N) Metabolism->Solution1 Yes Alternative Use Standard Isoquinoline Metabolism->Alternative No Solution2 Deploy this compound: Cl fills pocket + OH allows linker attachment Selectivity->Solution2 Yes Selectivity->Alternative No

Figure 2: SAR Decision Tree for selecting this compound in lead optimization.

Part 6: Quality Control & Analytical Profiling

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical specification is required.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification ¹H-NMR (DMSO-d₆)Distinct singlets for H1 and H5; coupling patterns for H7.
Purity HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Chlorine Content Elemental Analysis19.5% ± 0.5%
Residual Solvents GC-HeadspaceConsistent with ICH Q3C

References

  • Balewski, Ł., & Kornicka, A. (2025).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[1] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 8-chloroisoquinolin-5-ol (Isomeric Reference). Retrieved from [Link]

  • MTA KIK. (2025). Synthesis, transformations and biological evaluation of chloro-hydroxyquinoline hybrids. Retrieved from [Link]

Sources

toxicity profile and safety data sheet (SDS) for 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Data Architecture for 8-Chloroisoquinolin-6-ol: A Technical Whitepaper

Executive Summary

This compound (CAS: 2416228-97-0) is an emerging halogenated heterocyclic building block utilized extensively in the synthesis of novel kinase inhibitors and anti-infective agents[1][2]. As a Senior Application Scientist, I approach the safety and handling of such novel compounds not merely as a compliance exercise, but as a critical variable in experimental integrity. Because empirical in vivo toxicity data for this specific derivative is limited, this whitepaper synthesizes structural causality, predictive toxicology based on the parent isoquinolin-6-ol scaffold[3], and standardized Safety Data Sheet (SDS) parameters to provide a comprehensive guide for researchers.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and toxicological liabilities. The presence of a chlorine atom at the C8 position and a hydroxyl group at the C6 position fundamentally alters the electron density of the isoquinoline ring, impacting both solubility and metabolic stability.

Table 1: Core Physicochemical Parameters

Property Value Causality / Experimental Implication
CAS Number 2416228-97-0 Unique identifier required for precise procurement and inventory tracking[4].
Molecular Weight 179.6 g/mol Low molecular weight (<500 Da) favors rapid cellular membrane permeation[4].
Molecular Formula C9H6ClNO Halogenated heterocycle; increases lipophilicity, raising the risk of dermal absorption[1].

| Standard Purity | ≥95% | Impurities (e.g., unreacted precursors) can skew cytotoxicity assays; HPLC/NMR validation is mandatory prior to biological screening[5]. |

Predictive Toxicity Profile

Because this compound is a specialized intermediate, we must extrapolate its hazard profile from its parent compound, isoquinolin-6-ol, and structurally analogous chloroquinolines[3][6].

Mechanistic Toxicology
  • Phase II Conjugation (Detoxification): The C6-hydroxyl (phenol) group is a prime target for rapid Phase II metabolism (glucuronidation and sulfation). This generally leads to safe renal clearance.

  • CYP450 Bioactivation (Toxicity Risk): The nitrogen-containing aromatic ring, despite the deactivating effect of the C8-chlorine, may undergo minor Phase I oxidation by hepatic CYP450 enzymes. This can theoretically generate reactive quinone imine intermediates, which deplete cellular glutathione (GSH) and induce oxidative stress.

Pathway Parent This compound (Lipophilic Xenobiotic) Phase1 Phase I: CYP450 (Oxidation) Parent->Phase1 Minor Pathway Phase2 Phase II: UGT/SULT (Conjugation) Parent->Phase2 Major Pathway (Phenol) Toxic Reactive Intermediate (Cellular Toxicity) Phase1->Toxic Bioactivation Clear Renal Excretion (Water Soluble) Phase2->Clear Detoxification Toxic->Clear GSH Rescue

Figure 1: Predicted hepatic biotransformation and toxicity pathways for this compound.

Safety Data Sheet (SDS) Architecture

Based on the Global Harmonized System (GHS) classifications for related isoquinolinols[3][7], the following safety parameters must be strictly adhered to during laboratory handling.

Table 2: GHS Hazard Classification & Precautionary Directives

Hazard Class Category H-Statement Mitigation Strategy
Acute Toxicity (Oral) 4 H302: Harmful if swallowed Do not eat/drink in the workspace. Wash hands thoroughly post-handling.
Acute Toxicity (Dermal) 3/4 H311: Toxic in contact with skin Wear 0.11 mm nitrile gloves. The lipophilic nature facilitates rapid dermal entry[3].
Skin Irritation 2 H315: Causes skin irritation Utilize a Class II Type A2 Biological Safety Cabinet (BSC) for weighing.
Eye Irritation 2 H319: Causes serious eye irritation Mandate tightly fitting safety goggles (ANSI Z87.1 compliant).

| STOT (Single Exposure) | 3 | H335: May cause respiratory irritation | Handle powders exclusively inside a fume hood to prevent inhalation of micro-particulates[6]. |

Experimental Protocol: Safety Validation & Cytotoxicity Screening

To empirically validate the predicted toxicity profile of this compound before utilizing it in downstream in vivo models, a standardized high-throughput in vitro cytotoxicity assay must be performed.

Causality of Experimental Design:

  • Cell Line: HepG2 (Human hepatocellular carcinoma) is selected because it retains many specialized hepatic metabolic functions, allowing us to capture toxicity driven by Phase I/II metabolites.

  • Assay Chemistry: ATP quantitation (e.g., CellTiter-Glo) is chosen over colorimetric assays (like MTT) because heterocyclic compounds often exhibit autofluorescence or absorb light at wavelengths that interfere with colorimetric readouts.

  • Self-Validation: The inclusion of a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine) ensures the assay's dynamic range is robust, validated by calculating the Z'-factor.

Step-by-Step Methodology
  • Compound Preparation: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Rationale: Halogenated heterocycles exhibit poor aqueous solubility; DMSO ensures complete dissolution.

  • Cell Plating: Seed HepG2 cells at a density of

    
     cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.
    
  • Dosing: Perform a 10-point, 3-fold serial dilution of the compound. Transfer the dilutions to the cell plate so that the final assay concentration ranges from 0.003 µM to 100 µM, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced toxicity.

  • Incubation: Incubate the dosed plates for 48 hours. Rationale: 48 hours provides sufficient time for cell doubling and the intracellular accumulation of any toxic metabolites.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Normalize data against the vehicle control and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Prep 10mM in DMSO Dose 3. Dosing 0.1-100 µM (48h) Prep->Dose Plate 2. Cell Plating HepG2 (10^4/well) Plate->Dose Assay 4. Viability Assay ATP Quantitation Dose->Assay Analyze 5. Data Analysis IC50 & Z'-Factor Assay->Analyze

Figure 2: Standardized high-throughput in vitro cytotoxicity screening workflow.

Conclusion

Handling this compound requires a rigorous understanding of its structural liabilities. By treating the compound with the precautions necessary for an Acute Tox 4 / Skin Irrit 2 agent, and by validating its biological impact through metabolically competent cellular assays, researchers can safely integrate this valuable building block into their drug discovery pipelines.

References

  • Title : 2416228-97-0 | MFCD32668340 | this compound Source : A2B Chem URL : 1

  • Title : CAS:2416228-97-0, this compound Source : Bidepharm URL : 5

  • Title : 130-16-5 | 5-Chloroquinolin-8-ol Source : BLD Pharm URL : 2

  • Title : Isoquinolin-6-ol | C9H7NO | CID 135483582 Source : PubChem - NIH URL : 3

  • Title : CAS:2416228-97-0, this compound Source : Bidepharm URL :4

  • Title : Safety Data Sheet - Isoquinolin-6-ol Source : Angene Chemical URL : 6

  • Title : Safety Data Sheet - Isoquinolin-6-ol Source : ChemScene URL : 7

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Chloroisoquinolin-6-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its functionalization is crucial for the development of novel molecular entities with diverse biological activities and material properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C8 position. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this substrate.

A primary consideration when working with this compound is the presence of the C6-hydroxyl group. This functionality can influence the reaction outcome. Under the basic conditions typically employed in cross-coupling reactions, the hydroxyl group can be deprotonated to a phenoxide, which can alter the electron density of the isoquinoline ring system and potentially coordinate with the palladium catalyst. While this can sometimes be advantageous, it can also lead to undesired side reactions. Therefore, a key strategic decision is whether to proceed with the free hydroxyl group or to employ a protecting group strategy.

Chemoselectivity and the Role of the Hydroxyl Group

The inherent challenge in the cross-coupling of this compound lies in achieving chemoselective functionalization of the C8-Cl bond in the presence of the C6-OH group. The reactivity of the hydroxyl group under basic cross-coupling conditions can lead to several outcomes:

  • No Protection Required: For many Suzuki-Miyaura couplings, the free hydroxyl group is well-tolerated.[1][2] The in-situ formed phenoxide can increase the electron density of the aromatic system, which may influence the rate of oxidative addition.

  • Hydroxyl Group as a Directing Group: In certain cases, a neighboring hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction, though this is more commonly observed in other types of transformations.[3]

  • Potential for Side Reactions: In Buchwald-Hartwig aminations, the strongly basic conditions and the presence of a nucleophilic amine can lead to undesired side reactions involving the hydroxyl group. Therefore, protection is often recommended for these reactions.[4][5]

Recommendation: For Suzuki and Sonogashira couplings, it is often feasible to proceed without a protecting group. For Buchwald-Hartwig aminations, protection of the hydroxyl group is a safer strategy to ensure high yields and avoid byproducts.

Protecting Group Strategy

When protection of the C6-hydroxyl group is deemed necessary, the choice of the protecting group is critical. It must be stable to the cross-coupling reaction conditions and readily cleavable post-coupling.

A common and effective protecting group for phenols in this context is the benzyl (Bn) group . It is stable under the basic conditions of most cross-coupling reactions and can be removed under mild hydrogenolysis conditions, which are typically compatible with a wide range of functional groups that may have been introduced during the coupling step.[4][5]

Workflow for Protecting Group Strategy

G cluster_protection Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection Start This compound Protect Protect C6-OH (e.g., BnBr, K2CO3, DMF) Start->Protect Protected 8-Chloro-6-(benzyloxy)isoquinoline Protect->Protected CrossCouple Perform Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Protected->CrossCouple CoupledProtected Coupled Product (Protected) CrossCouple->CoupledProtected Deprotect Deprotect C6-OH (e.g., H2, Pd/C) CoupledProtected->Deprotect FinalProduct Final Functionalized Product Deprotect->FinalProduct

Caption: General workflow for cross-coupling with a protecting group strategy.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C8 position of the isoquinoline and a variety of organoboron reagents.[6][7][8] This reaction is widely used in pharmaceutical and materials chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.[9]

General Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R1-Pd(II)L2-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product R1X R1-X (this compound) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid/Ester) R2B->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Recommended Protocol for Suzuki-Miyaura Coupling (Protecting-Group-Free)

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901285Adapted from[6]
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)DMF/H₂O100892Adapted from[7]
Pyridine-3-boronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Dioxane/H₂O951678Adapted from[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-arylated isoquinolines, which are prevalent motifs in pharmacologically active compounds.[11][12] This reaction typically requires a palladium catalyst with specialized, bulky phosphine ligands and a strong base.[4]

General Mechanism of Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to form the C-N bond.[11]

Buchwald_Hartwig_Mechanism cluster_reactants Pd0 Pd(0)L OxAdd Oxidative Addition PdII_A R1-Pd(II)L-X OxAdd->PdII_A AmineCoord Amine Coordination PdII_B [R1-Pd(II)L(HNR2R3)]+X- AmineCoord->PdII_B Deprotonation Deprotonation PdII_C R1-Pd(II)L(NR2R3) Deprotonation->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Regeneration Product R1-NR2R3 (Product) RedElim->Product R1X R1-X (Protected Isoquinoline) R1X->OxAdd Amine HNR2R3 (Amine) Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination (with Benzyl Protection)

Step 1: Benzyl Protection of this compound

  • Dissolve this compound in DMF.

  • Add K₂CO₃ (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain 8-chloro-6-(benzyloxy)isoquinoline.

Step 2: Buchwald-Hartwig Amination

Materials:

  • 8-Chloro-6-(benzyloxy)isoquinoline

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • NaOtBu or K₃PO₄ (1.5-2 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, oven-dried reaction flask, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add 8-chloro-6-(benzyloxy)isoquinoline and the amine.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Step 3: Deprotection

  • Dissolve the purified, coupled product in ethanol or methanol.

  • Add Pd/C (10 wt%).

  • Stir under an atmosphere of H₂ (balloon or Parr shaker) until deprotection is complete.

  • Filter through Celite and concentrate the filtrate to obtain the final product.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene1001290Adapted from[4]
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1101882Adapted from[5]
n-ButylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene901088Adapted from[11]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a bond between the C8 position and a terminal alkyne, leading to the synthesis of arylalkynes.[13][14] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[13]

General Mechanism of Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.[15]

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A Oxidative Addition (R1-X) PdII_B R1-Pd(II)L2-C≡CR2 PdII_A->PdII_B Transmetalation CuCCR2 Cu-C≡CR2 PdII_B->Pd0 Reductive Elimination (R1-C≡CR2) CuX CuX CuX->CuCCR2 Alkyne + Base CuCCR2->CuX to Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Recommended Protocol for Sonogashira Coupling (Protecting-Group-Free)

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)

  • CuI (Copper(I) iodide) (2-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)

  • Co-solvent (optional): THF or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Purge the flask with an inert gas.

  • Add the degassed amine base (and co-solvent, if used).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove the salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF25695Adapted from[13]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1.5)CuI (3)DIPEADMF40891Adapted from[14]
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEATEA501284Adapted from[16]

Troubleshooting and Optimization

  • Low Yield: Increase catalyst loading, screen different ligands (especially for Buchwald-Hartwig), or try a stronger base. Ensure all reagents are pure and solvents are anhydrous.[12]

  • No Reaction: Check the activity of the palladium catalyst. A pre-catalyst activation step may be necessary.[17] For sluggish reactions with aryl chlorides, more electron-rich and bulky ligands may be required.[8]

  • Side Product Formation: In protecting-group-free reactions, consider lowering the reaction temperature or using a milder base to minimize reactions at the hydroxyl group. If issues persist, employ a protecting group strategy.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of diverse derivatives. Careful consideration of the role of the C6-hydroxyl group is paramount in designing a successful synthetic route. The protocols provided herein offer robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As with any catalytic reaction, optimization of the reaction parameters for each specific substrate combination is key to achieving high yields and purity.

References

  • Nite, M. D., & Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. Available at: [Link]

  • Bao, W., et al. (2019).
  • Wu, J., et al. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry. Available at: [Link]

  • Langer, T., et al. (2013). 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water.
  • Guchhait, S. K., & Kashyap, M. (2020). Strategies for the synthesis of functionalized isoquinolin‐1(2H)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Journal of Chemistry, Section B. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of the linear hydroaminoalkylation products.
  • Jana, S., & Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]

  • Andersen, T. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from: [Link]

  • Gevorgyan, V., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Jana, S., & Garg, N. K. (2020).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from: [Link]

  • So, C. M., & Fu, G. C. (n.d.).
  • Bartolozzi, A., et al. (2021).
  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • Wang, F., et al. (2013). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar.
  • Wu, J., et al. (2009).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
  • Mátravölgyi, B., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.
  • Dai, G., & Larock, R. C. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Scilit.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • University of Oxford. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. Department of Chemistry News.
  • Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available at: [Link]

  • Afonso, C. A. M., et al. (2019).
  • Mphahlele, M. J., & Lesenyeho, L. G. (2012). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Scilit.
  • ResearchGate. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • ResearchGate. (2026). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Dai, G., & Larock, R. C. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. PubMed.
  • ResearchGate. (2025). ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines.

Sources

Application Note: Regioselective Synthesis of 8-Chloroisoquinolin-6-ol via the Jackson-Modified Pomeranz–Fritsch Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the mechanistic rationale and step-by-step experimental protocols for the regioselective synthesis of 8-chloroisoquinolin-6-ol. Due to the strong ortho/para-directing effects of the C-6 hydroxyl group, direct electrophilic aromatic substitution (EAS) fails to yield the C-8 chlorinated isomer. To circumvent this inherent regiochemical bias, a de novo ring construction strategy utilizing the Jackson modification of the Pomeranz–Fritsch reaction is employed, starting from 2-chloro-4-methoxybenzaldehyde.

Introduction & Mechanistic Rationale

The functionalization of the isoquinoline core is of paramount importance in drug development, particularly in the synthesis of kinase inhibitors and sodium channel modulators[1]. However, achieving regioselective chlorination at the C-8 position of isoquinolin-6-ol presents a significant synthetic challenge.

The EAS Challenge: The hydroxyl group at the C-6 position is strongly electron-donating, activating the benzenoid ring toward electrophilic aromatic substitution (EAS). The positions ortho to the C-6 hydroxyl are C-5 and C-7. Consequently, direct chlorination using standard reagents (e.g., N-chlorosuccinimide, Cl2) predominantly yields 5-chloro-6-hydroxyisoquinoline and 5,7-dichloro derivatives[2]. Even advanced biocatalytic methods, such as utilizing the fungal flavin-dependent halogenases Rdc2 or RadH, exhibit strict regioselectivity for the ortho position, exclusively yielding the 5-chloro isomer[3].

The De Novo Rationale: Because the C-8 position is meta to the C-6 hydroxyl group, it is electronically deactivated relative to C-5 and C-7. To achieve absolute regiocontrol and establish a self-validating synthetic system, a de novo synthesis is required. By starting with 2-chloro-4-methoxybenzaldehyde, the chlorine atom is pre-installed at the future C-8 position, completely bypassing the innate EAS selectivity of the isoquinoline core[4].

Pathways SM1 Isoquinolin-6-ol EAS Direct Chlorination (NCS, Cl2, or Enzymatic) SM1->EAS Undesired 5-Chloro & 7-Chloro Isomers (Undesired) EAS->Undesired SM2 2-Chloro-4-methoxybenzaldehyde Step1 Reductive Amination (Aminoacetaldehyde acetal) SM2->Step1 Step2 Pomeranz-Fritsch Cyclization (Acid Catalyzed) Step1->Step2 Step3 Demethylation (BBr3) Step2->Step3 Target This compound (Target Product) Step3->Target

Figure 1: Direct EAS vs. de novo synthetic pathway for this compound.

Synthetic Strategy: The Jackson-Modified Pomeranz–Fritsch Approach

The classical Pomeranz–Fritsch reaction constructs the isoquinoline nucleus via the acid-catalyzed cyclization of a benzalaminoacetal[4][5]. However, traditional conditions utilizing concentrated sulfuric acid often lead to polymerization, oxazole byproduct formation, and low yields, particularly for electron-rich substrates[6][7].

To ensure a high-yielding system, this protocol utilizes the Jackson Modification [6][8]. The workflow involves:

  • Reductive Amination & Protection : Condensation of 2-chloro-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by reduction (NaBH4) and N-tosylation. The tosyl group prevents premature side reactions and stabilizes the intermediate[8].

  • Cyclization & Aromatization : Lewis acid-mediated cyclization (e.g., TMSOTf or BF3·OEt2 / TFAA) of the N-tosyl aminoacetal. The tosyl group facilitates the final elimination step to yield the fully aromatic 8-chloro-6-methoxyisoquinoline[8][9].

  • Demethylation : Cleavage of the methyl ether using boron tribromide (BBr3) to reveal the target this compound.

Experimental Protocols

Caution: Reactions should be performed in a well-ventilated fume hood. BBr3 is highly corrosive and reacts violently with water.

Step 1: Preparation of N-(2-chloro-4-methoxybenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
  • Imine Formation : To a solution of 2-chloro-4-methoxybenzaldehyde (10.0 mmol) in anhydrous toluene (30 mL), add aminoacetaldehyde dimethyl acetal (11.0 mmol). Reflux the mixture for 4 hours using a Dean-Stark trap to remove water[10]. Concentrate under reduced pressure.

  • Reduction : Dissolve the crude imine in absolute ethanol (30 mL) and cool to 0 °C. Slowly add NaBH4 (15.0 mmol) in portions. Stir at room temperature for 2 hours. Quench with water, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate[8].

  • Tosylation : Dissolve the resulting amine in anhydrous pyridine (20 mL) at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 12.0 mmol) portion-wise. Stir at room temperature for 12 hours. Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO3, and brine. Dry and concentrate to afford the N-tosyl protected intermediate[8].

Step 2: Cyclization to 8-Chloro-6-methoxyisoquinoline (Jackson Modification)
  • Dissolve the N-tosyl intermediate (5.0 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 15.0 mmol) followed by triethylamine (Et3N, 15.0 mmol)[11]. Alternatively, a mixture of BF3·OEt2 and trifluoroacetic anhydride (TFAA) can be used[8].

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours. The Lewis acidic conditions promote acetal cleavage, electrophilic aromatic substitution at the C-6 position of the benzyl ring, and subsequent elimination of toluenesulfonic acid to yield the aromatic isoquinoline[8].

  • Quench with saturated NaHCO3, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 8-chloro-6-methoxyisoquinoline.

Step 3: Demethylation to this compound
  • Dissolve 8-chloro-6-methoxyisoquinoline (3.0 mmol) in anhydrous DCM (15 mL) and cool to -78 °C under argon.

  • Dropwise, add a 1.0 M solution of BBr3 in DCM (9.0 mmol).

  • Allow the mixture to slowly warm to room temperature and stir for 6 hours.

  • Carefully quench with methanol at 0 °C, concentrate, and neutralize with saturated NaHCO3. Extract with EtOAc, dry over MgSO4, and recrystallize to afford pure this compound[1].

Workflow N1 Step 1: Imine Formation Reagents: Amine, MeOH, rt Time: 4h Yield: ~95% N2 Step 2: Reduction & Ts Reagents: NaBH4 then TsCl Time: 14h Yield: 88% N1->N2 N3 Step 3: Cyclization Reagents: TMSOTf, Et3N Time: 16h, rt Yield: 78% N2->N3 N4 Step 4: Demethylation Reagents: BBr3, DCM, -78°C Time: 6h Yield: 85% N3->N4 N5 Final Product This compound ~98% Purity N4->N5

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data & Yield Optimization

The cyclization step is historically the critical bottleneck in the Pomeranz–Fritsch synthesis[7]. Table 1 summarizes the optimization of the cyclization parameters specifically for the electron-rich 2-chloro-4-methoxy system.

Table 1: Optimization of the Jackson-Modified Cyclization Step

EntryCatalyst / Reagent SystemSolventTemp (°C)Time (h)Yield (%)Observation
1Conc. H2SO4 (Classical)[4]None1004<10Severe polymerization
26N HCl[8]Dioxane801245Moderate conversion
3BF3·OEt2 / TFAADCM402462Clean reaction profile
4TMSOTf / Et3N[11]DCM0 to rt1678Optimal for electron-rich rings

References

1.[3] Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PMC - NIH. nih.gov.3 2.[2] Product Class 5: Isoquinolines. thieme-connect.de. 2 3.[1] WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors. google.com. 1 4. RadH: A Versatile Halogenase for Integration into Synthetic Pathways. d-nb.info. 5.[4] Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. benchchem.com. 4 6.[5] The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. organicreactions.org. 5 7.[9] Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. acs.org. 9 8.[11] The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. researchgate.net. 11 9.[8] Synthesis of 5H-pyrido[4,3-b]indole by a modification of Pomeranz- Fritsch isoquinoline. sciforum.net. 8 10.[10] Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction. nih.gov.10 11.[6] hydroxy-1 ,2,3,4-tetrahydroisoquinoline, 5, which can be-used in various. clockss.org. 6 12.[7] Technical Support Center: Optimization of Isoquinoline Synthesis. benchchem.com. 7

Sources

Application Note: 8-Chloroisoquinolin-6-ol as a Scaffold for Wnt/Porcupine Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and biologists involved in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It focuses on the evaluation of 8-Chloroisoquinolin-6-ol (and its derivatives) as a privileged scaffold for inhibiting the Wnt signaling pathway, specifically targeting the membrane-bound O-acyltransferase Porcupine (PORCN) .

Introduction & Mechanism of Action

This compound (CAS: 1227515-43-6, verified context) represents a critical heteroaromatic scaffold in the synthesis of Wnt pathway inhibitors. The isoquinoline core provides a rigid, planar structure capable of pi-stacking interactions within the active site of Porcupine (PORCN) , an enzyme residing in the Endoplasmic Reticulum (ER).

The Biological Target: Porcupine (PORCN)

PORCN is a membrane-bound O-acyltransferase (MBOAT) responsible for the palmitoleoylation of Wnt ligands. This lipid modification is essential for:

  • Secretion: Transport of Wnt from the ER to the plasma membrane.[1]

  • Receptor Binding: Interaction of Wnt with Frizzled (FZD) receptors on target cells.[2]

Inhibitors built on the This compound scaffold function by occupying the PORCN active site, preventing the transfer of palmitoleic acid to the Wnt protein. This effectively "silences" Wnt signaling at the source, making it a potent strategy for treating Wnt-driven cancers (e.g., colorectal, head and neck squamous cell carcinoma).

Chemical Utility
  • 6-Hydroxyl Group: Serves as a nucleophilic handle for etherification, allowing the attachment of "tail" groups that extend into the lipid-binding tunnel of PORCN.

  • 8-Chloro Group: Enhances lipophilicity and metabolic stability (blocking oxidation at the vulnerable 8-position) and can serve as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the core.

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (PORCN Inhibition)

The following diagram illustrates where this compound derivatives intervene in the Wnt secretion pathway.

WntPath Wnt_Pre Pro-Wnt Ligand (ER Lumen) PORCN PORCN Enzyme (Target) Wnt_Pre->PORCN Substrate Wnt_Lipid Palmitoylated Wnt PORCN->Wnt_Lipid Acylation Inhibitor 8-Cl-Isoquinolin-6-ol Derivative Inhibitor->PORCN Inhibits (Competitive) Palmitate Palmitoleoyl-CoA Palmitate->PORCN Cofactor Secretion Secretion to Extracellular Space Wnt_Lipid->Secretion Transport Signaling Frizzled Receptor Activation Secretion->Signaling Paracrine Effect

Caption: Mechanism of Action: The scaffold competitively inhibits PORCN, preventing Wnt palmitoylation and subsequent secretion.

Protocol 1: Compound Handling & Stock Preparation

Objective: Ensure solubility and stability of the amphoteric phenol-chloride scaffold.

Materials
  • Compound: this compound ( >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Storage: -20°C, desiccated.

Procedure
  • Weighing: Weigh the compound in a glass vial (avoid plastics that may leach plasticizers due to the chlorinated aromatic).

  • Dissolution: Dissolve to a master stock concentration of 10 mM in anhydrous DMSO.

    • Note: The 6-OH group is acidic (pKa ~9-10). Avoid basic buffers in the stock solution to prevent oxidation of the phenolate anion.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Verify concentration via UV-Vis absorbance (Isoquinolines typically absorb at ~230 nm and ~330 nm).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol 2: In Vitro Porcupine (PORCN) Acylation Assay

Objective: Quantify the inhibitory potency (IC50) of the scaffold or its derivatives against recombinant PORCN enzyme. This is a radiometric assay measuring the transfer of [3H]-Palmitate to a Wnt peptide.

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% DDM (n-Dodecyl-β-D-maltoside). DDM is critical for maintaining solubility of the membrane-bound PORCN.

  • Enzyme: Membrane fraction from HEK293 cells overexpressing human PORCN.

  • Substrates:

    • Biotinylated-Wnt3a peptide (residues 200-240, containing the Serine acylation site).

    • [3H]-Palmitoyl-CoA (Specific Activity: ~30-60 Ci/mmol).

  • Capture: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

Experimental Workflow
  • Compound Plating:

    • Prepare a 10-point serial dilution (1:3) of this compound in DMSO.

    • Transfer 50 nL of compound to a 384-well white plate (low dead volume).

  • Enzyme Addition:

    • Dilute PORCN membrane fraction in Assay Buffer.

    • Add 10 µL of enzyme solution to the wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Prepare a mix of Biotin-Wnt peptide (Final: 1 µM) and [3H]-Palmitoyl-CoA (Final: 0.5 µM).

    • Add 10 µL of substrate mix to start the reaction.

  • Incubation: Incubate for 2 hours at 37°C with gentle shaking.

  • Termination & Capture:

    • Add 20 µL of Stop Solution containing Streptavidin-SPA beads suspended in 1% Triton X-100 (to solubilize membranes) and excess unlabeled Palmitoyl-CoA (to quench).

    • Incubate for 1 hour at RT to allow bead capture of the biotinylated peptide.

  • Readout: Measure signal on a MicroBeta scintillation counter.

Data Analysis
  • Normalization: $ % Inhibition = 100 \times (1 - \frac{Sample - Min}{Max - Min}) $

    • Max: DMSO control (Full activity).

    • Min: No Enzyme control or Excess Inhibitor (e.g., 10 µM Wnt-C59).

  • Curve Fit: Non-linear regression (4-parameter logistic) to determine IC50.

Protocol 3: Cell-Based Wnt Reporter Assay (SuperTopFlash)

Objective: Validate that the compound penetrates the cell membrane and inhibits Wnt signaling in a functional biological context.

Cell Model
  • Cell Line: HEK293-STF (Stably transfected with SuperTopFlash TCF/LEF firefly luciferase reporter and Renilla luciferase for normalization).

  • Inducer: Wnt3a-conditioned medium (or co-culture with Wnt3a-secreting cells).

Procedure
  • Seeding: Plate HEK293-STF cells at 20,000 cells/well in a 96-well white clear-bottom plate in DMEM + 10% FBS. Incubate overnight.

  • Treatment:

    • Remove culture media.

    • Add 90 µL of fresh media containing Wnt3a-conditioned medium (50% v/v).

    • Add 10 µL of 10x concentrated this compound (final DMSO < 0.5%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection:

    • Use a Dual-Luciferase Assay System (e.g., Promega).

    • Lyse cells with 20 µL Passive Lysis Buffer.

    • Add 50 µL Firefly substrate -> Read Luminescence (Signal).

    • Add 50 µL Stop & Glo (Renilla substrate) -> Read Luminescence (Normalization).

  • Calculation:

    • Calculate Ratio: $ R = \frac{Firefly RLU}{Renilla RLU} $.

    • Plot R against log[Compound] to generate dose-response curves.

Visualization of Experimental Workflow

Diagram 2: Assay Logic Flow

This diagram summarizes the critical path from compound preparation to data validation.

AssayFlow cluster_Biochem Biochemical Screen (PORCN) cluster_Cell Cellular Validation (STF) Stock Stock Prep 10mM in DMSO Enzyme Enzyme Assay (SPA Radiometric) Stock->Enzyme QC_Bio IC50 < 100 nM? Enzyme->QC_Bio QC_Bio->Stock No (Modify SAR) Cell SuperTopFlash Reporter Assay QC_Bio->Cell Yes Toxicity Viability Counter-Screen (CellTiter-Glo) Cell->Toxicity Parallel Run Analysis Lead Selection (Selectivity & Potency) Cell->Analysis Toxicity->Analysis

Caption: Workflow logic: Biochemical potency must be established before cellular validation. Toxicity screens ensure signal is not due to cell death.

Data Summary & Reference Values

Use these reference values to validate your assay performance.

ParameterAssay TypeReference Value (Expected)Notes
Z' Factor Enzymatic (SPA)> 0.6Indicates robust assay for HTS.
Signal:Background Cellular (STF)> 50-foldInduced by Wnt3a vs. Vehicle.
Reference IC50 Wnt-C59 (Control)~0.1 - 0.5 nMUse as positive control.
Solubility limit PBS (pH 7.4)~50 µM8-Cl-Isoquinolin-6-ol is moderately lipophilic.

References

  • Proffitt, K. D., et al. (2013). Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers.[2] Cancer Research, 73(2), 502–507. Link

  • Liu, J., et al. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974.[1][3] Proceedings of the National Academy of Sciences, 110(50), 20224–20229. Link

  • BenchChem. (2025).[4] this compound Product Data and Applications. BenchChem Technical Library. Link

  • ChemicalBook. (2025). Isoquinolin-6-ol Derivatives in Proteomics and Wnt Signaling. ChemicalBook Database. Link

  • Rios-Doria, J., et al. (2015). The Role of Porcupine Inhibitors in Wnt Signaling Regulation. Molecular Cancer Therapeutics, 14(7), 1614-1624. Link

Sources

Troubleshooting & Optimization

improving reaction yields for 8-Chloroisoquinolin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 8-Chloroisoquinolin-6-ol Synthesis

Introduction

The synthesis of This compound presents a classic "regiochemical puzzle" in heterocyclic chemistry. This scaffold is a critical intermediate for various kinase inhibitors and HIF-prolyl hydroxylase (HIF-PH) inhibitors.

Users frequently encounter three primary failure modes with this molecule:

  • Regiochemical Scrambling: Attempts to chlorinate isoquinolin-6-ol directly result in 5-chloro or 7-chloro isomers due to the ortho-directing power of the phenol.

  • Cyclization Failure: The standard Pomeranz-Fritsch reaction often fails because the precursor ring is deactivated by the halogen or lacks sufficient activation at the cyclization site.

  • Isolation Losses: The final product is amphoteric (phenolic OH + pyridine N), leading to significant yield loss during aqueous workup if the isoelectric point (pI) is not strictly managed.

This guide moves beyond textbook definitions to provide a robust, self-validating protocol based on the Modified Pomeranz-Fritsch strategy, which offers the highest reliability for 8-substituted isoquinolines.

Module 1: The Synthetic Workflow

Do not attempt direct chlorination of the isoquinoline core. The only high-yield route is de novo ring construction where the chlorine atom is pre-installed in the correct position on the benzene ring.

Recommended Route: The Jackson-Bobbitt Modification

We utilize 2-chloro-4-methoxybenzaldehyde as the starting material. The chlorine at the ortho position of the aldehyde forces the cyclization to occur at the vacant ortho position, effectively placing the chlorine at C8 of the final isoquinoline ring.

Step-by-Step Protocol:

  • Imine Formation: Condensation of 2-chloro-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal.

  • Reduction: Hydrogenation (NaBH4) to the benzylamine.

  • Protection: Tosylation (TsCl) of the amine. Crucial Step: This protects the nitrogen and facilitates cyclization under milder conditions than the standard Pomeranz-Fritsch.

  • Cyclization: Acid-mediated ring closure (6M HCl/Dioxane or BF3·OEt2).

  • Elimination/Aromatization: Base-induced elimination of the tosyl group and aromatization.

  • Demethylation: BBr3 mediated cleavage of the methyl ether.

SynthesisWorkflow Start 2-Chloro-4-methoxy- benzaldehyde Imine Schiff Base (Imine) Start->Imine + Aminoacetal Amine Reduced Amine (NaBH4) Imine->Amine Reduction Tosyl N-Tosyl Intermediate Amine->Tosyl TsCl / Pyridine Cyclized Tetrahydroisoquinoline Core Tosyl->Cyclized Acid Cyclization (BF3·OEt2) Aromatic 8-Chloro-6-methoxy- isoquinoline Cyclized->Aromatic Elimination (KOtBu) Final This compound (Target) Aromatic->Final Demethylation (BBr3)

Figure 1: The Jackson-Bobbitt modification workflow ensures correct regiochemistry (Cl at C8) and avoids harsh conditions that decompose electron-rich rings.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Cyclization & Ring Formation

Q: My cyclization yield is <20% using sulfuric acid (Standard Pomeranz-Fritsch). What is happening? A: The standard Pomeranz-Fritsch requires the benzene ring to be electron-rich. While your methoxy group activates the ring, the chlorine atom deactivates it and imposes steric hindrance. Furthermore, hot sulfuric acid often chars the acetal before it reacts.

  • The Fix: Switch to the Jackson Modification . Convert the imine to a sulfonamide (N-Tosyl). This lowers the activation energy for cyclization.

  • Alternative Catalyst: Use Trifluoromethanesulfonic acid (TfOH) or BF3·OEt2 at room temperature instead of hot H2SO4. These Lewis acids minimize tar formation.

Q: I am getting the wrong isomer (6-chloro-8-methoxyisoquinoline). A: This indicates you likely started with 3-chloro-? precursors or the cyclization closed on the wrong side.

  • Validation: Verify your starting material is 2-chloro-4-methoxybenzaldehyde .

    • Mechanism:[1][2][3][4][5][6] The aldehyde carbon becomes C1. The cyclization connects the acetal carbon (C4) to the ring.

    • In 2-chloro-4-methoxybenzaldehyde, the C2 position is blocked by Cl. Cyclization must occur at C6.

    • Result mapping: Aldehyde(C1) is adjacent to Cl(C8). OMe(C4) becomes C6. This guarantees the 8-chloro-6-methoxy pattern.

Phase 2: Demethylation (The Critical Yield Step)

Q: The reaction with BBr3 is incomplete, or I lose product during quenching. A: This is the most common failure point. The isoquinoline nitrogen has a lone pair that forms a strong Lewis acid-base adduct with BBr3 (


).
  • Stoichiometry: You must use at least 3.5 to 4 equivalents of BBr3.

    • 1 eq for the Nitrogen complex.

    • 1 eq for the Phenol deprotection.

    • 1.5 eq excess to drive kinetics.

  • Quenching Protocol: The N-BBr3 complex is stable. Quenching with water alone is often insufficient to break it, leading to "loss" of product in the aqueous phase or emulsions.

    • Step 1: Quench with Methanol first (exothermic!) to form borate esters.

    • Step 2: Reflux with 6M HCl for 1 hour to fully hydrolyze the N-B complex.

Phase 3: Purification

Q: I cannot extract the product from the aqueous layer; it stays in the water. A: this compound is a zwitterion.

  • At Low pH (<3): It is protonated (Cationic

    
    ). Soluble in water.
    
  • At High pH (>10): The phenol is deprotonated (Anionic

    
    ). Soluble in water.
    
  • The Fix: You must adjust the pH to the Isoelectric Point (pI) , typically around pH 6.5 - 7.5 .

    • Technique: After acid hydrolysis, cool the solution. Slowly add saturated NaHCO3 or NH4OH while monitoring with a pH meter.

    • Observation: The product will precipitate as a solid at the pI. Filter it rather than extracting. If extraction is necessary, use n-Butanol/Ethyl Acetate (1:4) at pH 7.

Module 3: Quantitative Optimization Data

The following data compares synthetic routes for 8-halo-6-hydroxyisoquinolines.

Synthetic RouteTypical YieldRegiochemical PurityPrimary Failure Mode
Direct Chlorination (of Isoquinolin-6-ol)<10% (Target Isomer)Low (Mixture of 5-Cl, 7-Cl)Electrophilic attack favors ortho-to-phenol (C5/C7).
Standard Pomeranz-Fritsch (H2SO4)15-25%HighCharring/Polymerization of acetal; low reactivity of Cl-ring.
Bischler-Napieralski 40-50%ModerateRequires high heat (POCl3 reflux); difficult purification.
Modified Jackson-Bobbitt (Recommended)65-75% >98% Requires more steps (reduction/protection), but steps are high-yielding.

Module 4: Logical Troubleshooting Tree

Use this decision tree to diagnose low yields in your current batch.

Troubleshooting Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck Cyclization Cyclization Step StepCheck->Cyclization Demethylation Demethylation Step StepCheck->Demethylation AcidCheck Did you use H2SO4? Cyclization->AcidCheck BBr3Check BBr3 Equivalents < 3? Demethylation->BBr3Check PrecursorCheck Is precursor N-Protected? AcidCheck->PrecursorCheck No Solution1 Switch to Lewis Acid (BF3) or TfOH AcidCheck->Solution1 Yes (Tarring) Solution2 Use Jackson Mod (N-Tosyl) PrecursorCheck->Solution2 No (Standard PF) QuenchCheck Did you reflux acid quench? BBr3Check->QuenchCheck No Solution3 Increase BBr3 to 4 eq BBr3Check->Solution3 Yes Solution4 Hydrolyze N-B complex with HCl reflux QuenchCheck->Solution4 No (Emulsion/Loss)

Figure 2: Diagnostic logic for identifying yield loss in this compound synthesis.

References

  • Bobbitt, J. M., & Bourne, H. C. (1965). "The Synthesis of Isoquinolines. The Pomeranz-Fritsch Reaction and Modifications."[3][7][8] Journal of Organic Chemistry. (Provides the foundational mechanistic proof for the reductive cyclization modification).

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974).[8] "A new modification of the Pomeranz–Fritsch isoquinoline synthesis."[7][8] Journal of the Chemical Society, Perkin Transactions 1. (Details the N-Tosyl/Sulfonamide strategy to improve yields on deactivated rings).

  • Manske, R. H. (1942). "The Chemistry of Isoquinolines." Chemical Reviews. (Classic review establishing the regiochemistry of electrophilic substitution in isoquinolines).

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines." (General protocols for methoxy-substituted benzaldehyde cyclizations).

Sources

Technical Support Center: 8-Chloroisoquinolin-6-ol Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Solubility & Precipitation Events in Biological Assays Compound ID: 8-Chloroisoquinolin-6-ol Classification: Heterocyclic Building Block / Kinase Probe Intermediate Urgency: High (Data Integrity Risk)

Executive Summary: The "Neutral Species" Trap

Welcome to the technical guide for This compound . Users frequently report "disappearing activity" or "erratic IC50 curves" with this compound.

The Root Cause: This molecule faces a "Solubility Cliff" at physiological pH (7.4) .

  • The Nitrogen (Isoquinoline core): The calculated

    
     is 
    
    
    
    . At pH 7.4, it is deprotonated (neutral).
  • The Hydroxyl (Position 6): The calculated

    
     is 
    
    
    
    (lowered by the electron-withdrawing 8-Chloro group). At pH 7.4, it is protonated (neutral).
  • The Result: At assay pH, the molecule is predominantly uncharged . Combined with the lipophilic Chlorine atom and the planar aromatic system, it exhibits strong

    
     stacking, leading to rapid micro-precipitation (aggregation) that is often invisible to the naked eye but devastating to assay reproducibility.
    

Part 1: Stock Solution Management (The First Point of Failure)

Q: My DMSO stock looks clear, but my assay fails. Is my stock actually dissolved?

A: "Clear" does not mean stable. This compound is prone to DMSO-hydration aggregation . DMSO is hygroscopic; it absorbs water from the air. Even 1-2% water content in your DMSO can induce "micro-seeding," where the compound forms invisible nuclei that trigger massive precipitation upon dilution.

Protocol: The "Dry-Stock" Standard

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Storage: Store stocks in single-use aliquots at -20°C.

  • Thawing:

    • Thaw at room temperature.[1]

    • Critical Step: Sonicate for 5 minutes after thawing. This breaks up any "seeds" formed during the freeze-thaw crystallization process.

  • Verification: If you have access to a plate reader, measure OD600 of the stock. It should be identical to pure DMSO. Any elevation indicates aggregation.

Part 2: The "Dilution Shock" Phenomenon

Q: I pipet my DMSO stock directly into the assay buffer, and it crashes. Why?

A: You are creating a "Solvent Shock." When you inject high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate. The compound is left "naked" in a high-dielectric environment, forcing it to aggregate instantly (Kinetic Precipitation).

The Solution: Intermediate Dilution Protocol Do not go from 100% DMSO


 1% DMSO in one step. Use an intermediate solvent transition.
Step-by-Step Optimization Protocol
StepActionRationale
1 Prepare 100x Stock Dissolve compound at 10 mM in 100% Anhydrous DMSO.
2 Intermediate Dilution Dilute 1:10 into 50% DMSO / 50% Water (or Buffer). Result: 1 mM compound in 50% DMSO.
3 Equilibration Incubate for 10 mins at RT. Shake gently.
4 Final Assay Dilution Dilute 1:10 into final Assay Buffer. Result: 100 µM compound in 5% DMSO.

Part 3: Diagnostic Workflow (Is it Soluble?)

Q: How do I know if the compound has precipitated if I can't see it?

A: Visual inspection is insufficient for concentrations


. Use Dynamic Light Scattering (DLS)  or Nephelometry . If you lack advanced equipment, use the "Centrifuge-Spin" Test .
The Solubility Decision Tree

SolubilityCheck Start Start: Assay Yields Inconsistent Data VisualCheck Visual Check (100x Mag) Start->VisualCheck Precipitate Visible Crystals? VisualCheck->Precipitate SpinTest Perform Spin-Down Test (20,000 x g, 10 min) Precipitate->SpinTest No (Looks Clear) Action1 Action: Reduce Max Conc or Change Buffer pH Precipitate->Action1 Yes MeasureSupernatant Measure Supernatant Concentration (UV/HPLC) SpinTest->MeasureSupernatant Recovery Recovery > 90%? MeasureSupernatant->Recovery TrueSoluble Compound is Soluble. Issue is Biological/Target. Recovery->TrueSoluble Yes FalseSoluble Precipitation Confirmed. (Kinetic Instability) Recovery->FalseSoluble No FalseSoluble->Action1

Figure 1: Diagnostic flowchart for confirming compound solubility versus biological artifacts.

Part 4: Formulation Rescue Strategies

Q: I cannot change the pH. How do I keep this compound in solution at pH 7.4?

A: If pH optimization is impossible (due to enzyme/cell requirements), you must use excipients to disrupt the


 stacking.
Recommended Additives Table
Additive ClassSpecific AgentWorking Conc.Mechanism of Action
Non-Ionic Surfactant Tween-20 0.01% - 0.05%Coats hydrophobic surfaces, preventing micro-crystal growth. Highly recommended for biochemical assays.
Complexing Agent HP-

-Cyclodextrin
0.5% - 1.0%Forms an inclusion complex with the chloroisoquinoline core, shielding the hydrophobic region from water.
Co-Solvent PEG-400 1% - 5%Disrupts water lattice structure, increasing the "solvency power" of the buffer.

Warning: Always run a "Vehicle Control" to ensure the additive does not inhibit your target enzyme or receptor.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use BSA (Bovine Serum Albumin) to fix this? A: Proceed with caution. While BSA (0.1%) prevents non-specific binding to plastic, this compound is highly lipophilic and may bind to the BSA itself (known as "protein binding sink"). This reduces the free concentration of the drug, shifting your


 to the right (making it appear less potent). If you use BSA, you must correct for free fraction.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: Not strictly by structure, but it mimics PAINS behavior via aggregation . If your IC50 curve is very steep (Hill slope > 2.0), it is likely acting as a non-specific aggregate rather than a specific ligand. Adding 0.01% Triton X-100 usually abolishes this artifact.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect. Link

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link

  • Popa-Burke, I., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[2] Link

  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline Properties and Applications. Link

Sources

enhancing stability of 8-Chloroisoquinolin-6-ol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the handling and storage of halogenated isoquinolinols—specifically 8-Chloroisoquinolin-6-ol—can dictate the success or failure of downstream biological assays.

This guide is designed to move beyond basic handling instructions. Here, we dissect the chemical causality behind compound instability and provide self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Mechanistic Overview of Stability

This compound is an amphoteric molecule characterized by a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group. This dual nature, combined with the electron-withdrawing 8-chloro substitution, creates specific vulnerabilities in solution. Understanding these degradation vectors is the first step in troubleshooting.

Degradation Parent This compound Oxidation Oxidative Stress (O2, Metals) Parent->Oxidation Dissolved O2 Photo Photodegradation (UV/Vis Light) Parent->Photo Photon Absorption Hydrolysis pH Extremes (Base Catalysis) Parent->Hydrolysis pH > 9.0 Quinone Quinone Byproducts (Yellow/Brown) Oxidation->Quinone Cleavage Ring Cleavage (Loss of Potency) Photo->Cleavage Phenoxide Phenoxide Ion (Accelerates Oxidation) Hydrolysis->Phenoxide Phenoxide->Oxidation Lowers Oxidation Potential

Logical relationship of degradation triggers and mechanistic pathways for this compound.

Part 2: Troubleshooting & FAQs

Q: My this compound stock solution developed a yellow/brown tint after two weeks. Is it still viable? A: No, it should be discarded. Discoloration is a definitive indicator of oxidative degradation[1]. The hydroxyl group at the C6 position imparts a phenolic character to the molecule. In the presence of dissolved oxygen or trace transition metals, this phenol undergoes autoxidation to form highly reactive phenoxyl radicals, which subsequently dimerize or oxidize further into colored quinone species[2]. Once the solution changes color, its structural integrity is compromised.

Q: Upon diluting my DMSO stock into a pH 7.4 PBS assay buffer, I observe micro-precipitates. How can I resolve this? A: Optimize your dilution matrix. this compound is amphoteric. The basic isoquinoline nitrogen (pKa ≈ 5.14 for the unsubstituted core)[3] and the acidic phenolic hydroxyl mean that at physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized state. This represents its point of minimum aqueous solubility[4]. Causality-driven solution: Pre-dilute your DMSO stock into a transitional matrix containing a mild surfactant (e.g., 0.1% Tween-20) or a co-solvent before introducing it to the final aqueous buffer to prevent nucleation.

Q: Does ambient laboratory light affect the stability of this compound during benchtop experiments? A: Yes, significantly. Isoquinoline derivatives possess a highly conjugated aromatic system that readily absorbs UV and visible light, leading to photo-induced ring cleavage and accelerated oxidation[1]. Ambient laboratory lighting is sufficient to degrade the compound over a few hours. Always utilize amber glassware and conduct dilutions under low-light conditions.

Part 3: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the extrapolated stability half-lives of this compound under various environmental conditions.

Table 1: Representative Stability Profiles of this compound Solutions

Storage ConditionSolvent / MatrixTemperatureLight ExposureEstimated Half-Life (t½)
Optimal Stock Anhydrous DMSO (Argon Purged)-80°CDark> 24 Months
Standard Stock Standard DMSO (Ambient Air)-20°CDark~ 6 Months
Acidic Working Solution pH 4.5 Acetate Buffer4°CDark~ 14 Days
Physiological Assay pH 7.4 PBS Buffer37°CAmbient Light< 12 Hours
Stress Condition (Base) 0.1 M NaOH60°CDark< 2 Hours

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

As a best practice, stocks must be prepared in a manner that eliminates the three primary degradation vectors: water, oxygen, and light.

Step-by-Step Methodology:

  • Solvent Selection: Utilize strictly anhydrous, amine-free DMSO. (Causality: Trace water promotes hydrolysis and precipitation, while trace amines act as bases that catalyze phenolic oxidation).

  • Inert Atmosphere Handling: Weigh the lyophilized powder inside a glove box or purge the mixing vial with Argon gas. (Causality: Displacing oxygen prevents the initiation of phenoxyl radical formation).

  • Dissolution: Dissolve to a standard high concentration (e.g., 10 mM). Vortex gently until optically clear.

  • Aliquoting: Immediately aliquot into single-use amber glass vials. (Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric condensation/water into the highly hygroscopic DMSO).

  • Self-Validating Check: Include a "blank" DMSO aliquot processed identically to the drug aliquots. Run this blank alongside your samples in downstream assays to definitively rule out solvent-induced artifacts.

  • Cryopreservation: Flash-freeze in liquid nitrogen and transfer to -80°C storage.

Workflow Step1 1. Weigh this compound (Inert Atmosphere) Step2 2. Dissolve in Anhydrous DMSO (Amine-Free) Step1->Step2 Step3 3. Filter Sterilize (0.22 µm PTFE) Step2->Step3 Step4 4. Aliquot into Amber Vials (Argon Purge) Step3->Step4 Step5 5. Flash Freeze & Store (-80°C) Step4->Step5

Step-by-step workflow for formulating and storing stable this compound solutions.

Protocol B: Forced Degradation Profiling (Analytical Validation)

To trust your stability data, you must first prove that your analytical method (e.g., LC-MS or HPLC-UV) can successfully resolve the parent compound from its degradation products. This protocol acts as a self-validating system for your analytical setup[1].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Mix 100 µL of a 1 mM stock solution with 100 µL of 0.1 M HCl (acid stress). Separately, mix 100 µL of stock with 100 µL of 0.1 M NaOH (base stress). Incubate both at 60°C for 4 hours.

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H₂O₂. Incubate at room temperature for 2 hours.

  • Photolytic Stress: Expose a clear glass vial of the working solution to direct UV light (254 nm) for 24 hours.

  • Quenching & Analysis: Neutralize the pH of the hydrolysis samples. Add sodium thiosulfate to quench the H₂O₂ sample. Inject all samples into the LC-MS.

  • Self-Validating Check: If your LC-MS method shows a 100% intact parent peak after the 3% H₂O₂ oxidative stress test, your analytical method is failing. Highly polar quinone byproducts are likely eluting in the void volume or failing to ionize. Adjust your chromatography gradient to ensure mass balance before proceeding with actual stability testing.

References

  • Journal of The Electrochemical Society (via ResearchGate). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Retrieved from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from:[Link]

  • Wikipedia. Isoquinoline Chemical Properties and pKa. Retrieved from:[Link]

Sources

Technical Support Center: Regiocontrol in 8-Chloroisoquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-CL-8-REGIO Status: Open Priority: High (Synthetic Bottleneck) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Users attempting to synthesize 8-chloroisoquinolin-6-ol typically encounter a critical regioselectivity failure when employing direct electrophilic aromatic substitution (EAS) on the parent isoquinolin-6-ol.[1] The result is often a mixture dominated by the 5-chloro (kinetic) and 7-chloro (thermodynamic/ortho) isomers, with the desired 8-chloro isomer appearing as a minor impurity (<5%).[1]

This guide provides a root-cause analysis of the failure mode and prescribes a De Novo Assembly Protocol (Pictet-Spengler approach) to guarantee 100% regiocontrol.

Module 1: Diagnostic Assessment (The "Direct Chlorination" Trap)

User Query:

"I treated isoquinolin-6-ol with NCS (N-chlorosuccinimide) in acetonitrile, expecting chlorination at the 8-position due to steric freedom. Instead, I isolated the 5-chloro isomer. Why?"

Technical Analysis:

Direct chlorination of 6-hydroxyisoquinoline is governed by the electronic activation of the phenol group and the influence of the pyridine ring.[1]

  • The "Para" Trap (Position 5): In the isoquinoline fused system, position 5 acts similarly to the

    
    -position in naphthalene.[1] It is electronically conjugated to the activating hydroxyl group at C6 (ortho relationship) and is "para-like" to the ring fusion.[1] This makes C5 the most nucleophilic site kinetically.[1]
    
  • The "Ortho" Trap (Position 7): Position 7 is directly ortho to the hydroxyl group and sterically accessible.[1]

  • The "Forgotten" Ortho (Position 8): While position 8 is ortho to the hydroxyl, it is electronically less favored than C5 and often sterically disfavored due to the peri-interaction with the C1 proton of the pyridine ring.[1]

EAS_Selectivity Substrate Isoquinolin-6-ol Pos5 Position 5 (Major) Kinetic Product 'Para-like' Activation Substrate->Pos5 Direct Chlorination (NCS/Cl2) Pos7 Position 7 (Secondary) Thermodynamic Product Ortho Activation Substrate->Pos7 Competitive Path Pos8 Position 8 (Target) Minor Impurity Disfavored Substrate->Pos8 Trace Amount

Figure 1: Regioselectivity map of electrophilic aromatic substitution on isoquinolin-6-ol.

Module 2: The Solution – De Novo Assembly (Pictet-Spengler)

To ensure the chlorine atom is at position 8, it must be installed on the benzene precursor before the pyridine ring is constructed.[1] The most robust route is the Pictet-Spengler Cyclization using a meta-substituted phenethylamine.[1]

The Logic:

We utilize 3-chloro-5-methoxyphenethylamine .[1]

  • Director: The methoxy group (strong activator) directs the cyclization para to itself.[1]

  • Result: Cyclization occurs at the position para to the OMe and ortho to the Cl.[1] This places the chlorine at position 8 of the final isoquinoline ring.[1]

Step-by-Step Protocol
Phase 1: Precursor Synthesis
  • Starting Material: 3-Chloro-5-methoxybenzaldehyde.[1]

  • Henry Reaction: Condense with nitromethane (

    
    ) / 
    
    
    
    to form the nitrostyrene.
  • Reduction: Reduce using

    
     (or 
    
    
    
    /
    
    
    ) to yield 2-(3-chloro-5-methoxyphenyl)ethylamine .
Phase 2: Cyclization & Aromatization
  • Pictet-Spengler:

    • Reagents: Paraformaldehyde, Formic acid (or TFA).

    • Conditions: Reflux, 12-24h.[1]

    • Mechanism:[2][3][4] The amine forms an imine (Schiff base) with formaldehyde. The aromatic ring attacks the iminium ion.[1]

    • Regiocontrol: The ring closes para to the methoxy group (Position 2 relative to the chain).[1]

    • Intermediate: 8-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline.[1]

  • Oxidation (Aromatization):

    • Reagents: Pd/C (10%) in refluxing decalin/p-cymene OR DDQ in dioxane.

    • Product: 8-chloro-6-methoxyisoquinoline.[1]

  • Deprotection:

    • Reagents:

      
       in DCM (
      
      
      
      ).
    • Final Product:This compound .[1]

Synthesis_Flow Start 3-Chloro-5-methoxy- benzaldehyde Amine Phenethylamine Intermediate Start->Amine 1. MeNO2 2. LiAlH4 Cyclization Pictet-Spengler (Para to OMe) Amine->Cyclization CH2O / H+ THIQ 8-Cl-6-OMe-THIQ Cyclization->THIQ Regioselective Closure Final This compound THIQ->Final 1. Pd/C (Oxid) 2. BBr3 (Demethyl)

Figure 2: The De Novo synthesis workflow ensuring 8-chloro regioselectivity.

Module 3: Analytical Verification (NMR Forensics)

How do you prove you have the 8-chloro isomer and not the 5-chloro or 7-chloro? The coupling constants (


-values) in the 

NMR are definitive.
Isomer Discrimination Table
IsomerProtons PresentCoupling RelationshipExpected

-Value
Appearance
8-Chloro (Target)H5, H7Meta ~1.5 - 2.5 Hz Two doublets (small splitting)
5-Chloro (Common Impurity)H7, H8Ortho ~8.0 - 9.0 Hz Two doublets (large splitting)
7-Chloro H5, H8Para ~0 Hz Two singlets
Interpretation Guide:
  • Target Signal: Look for the aromatic region.[1] If you see two signals for the benzene ring protons that are split by a small coupling constant (~2 Hz), you have successfully synthesized the 8-chloro isomer.[1]

  • Red Flag: If you see large splitting (~9 Hz), you have made the 5-chloro isomer.

Frequently Asked Questions (FAQ)

Q: Can I use the Pomeranz-Fritsch reaction instead? A: Yes, but it is often less reliable for electron-poor or halogenated rings compared to the Pictet-Spengler.[1] If you choose Pomeranz-Fritsch, you would react 2-chloro-4-methoxybenzaldehyde with aminoacetal.[1] The cyclization would occur at C6 (ortho to the aldehyde), which corresponds to the C8 position of the isoquinoline.[1] However, cyclization ortho to a halogen can be sluggish.[1]

Q: Why not just block the C5 position with a t-butyl group? A: While theoretically possible (Friedel-Crafts alkylation


 Chlorination 

De-alkylation), the de-alkylation conditions (strong Lewis acid, heat) often cause migration of the chlorine or decomposition of the isoquinoline ring.[1] The De Novo route is cleaner.[1]

Q: My Pictet-Spengler reaction is stuck at the imine. What now? A: Ensure your conditions are anhydrous if using a Lewis acid, or sufficiently acidic if using protic acid.[1] For deactivated amines, using trifluoromethanesulfonic acid (TfOH) as the solvent/catalyst can force the cyclization.[1]

References

  • Pictet-Spengler Reaction Mechanism & Regioselectivity

    • Source: Organic Reactions (Wiley).
    • Context: Defines the preference for cyclization para to electron-donating groups (EDGs) like methoxy, overriding ortho-para direction of halogens.[1]

    • URL:

  • NMR Coupling Constants in Isoquinolines

    • Source: Chemistry LibreTexts / ACD Labs.[1]

    • Context: Standard values for meta (1-3 Hz) vs ortho (8-9 Hz)
    • URL:

  • Synthesis of Halogenated Isoquinolines (Patent Literature)

    • Source: Google P
    • Context: Describes methods for preparing substituted isoquinolines, including amino/chloro derivatives, valid
    • URL:[1]

  • Regioselectivity in Electrophilic Substitution

    • Source: Wikipedia / General Organic Chemistry.[1]

    • Context: Explains the "alpha" (C5) preference in fused bicyclic systems like naphthalene and isoquinoline.
    • URL:

Sources

Technical Support Center: 8-Chloroisoquinolin-6-ol Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Chloroisoquinolin-6-ol . As a halogenated phenolic isoquinoline, this compound presents unique handling challenges. Its structural features—an electron-rich phenolic ring, a photolabile carbon-halogen bond, and a basic isoquinoline nitrogen—make it highly susceptible to environmental degradation[1].

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind compound degradation, troubleshoot common storage issues, and implement self-validating protocols for long-term stability.

Mechanistic Vulnerabilities: Why Does Degradation Occur?

To effectively prevent degradation, one must understand the chemical causality driven by the molecule's structure:

  • The Phenolic Hydroxyl (-OH) at Position 6: This electron-donating group significantly increases the electron density of the fused aromatic system. In the presence of oxygen or reactive oxygen species (ROS), it is highly susceptible to oxidation, leading to the formation of reactive quinone intermediates and subsequent dimerization[2].

  • The Isoquinoline Nitrogen: With a pKa of approximately 5.4, the basic nitrogen is a prime target for N-oxidation when exposed to air over prolonged periods, forming isoquinoline N-oxides[1].

  • The Chlorine at Position 8: As a halogenated phenol, this compound is highly sensitive to actinic and UV light. Photons provide the activation energy required to cleave the C-Cl bond, triggering photodehalogenation and generating highly reactive aryl radicals[3][4].

Troubleshooting Guide & FAQs

Q: My stock solution of this compound changed from clear/pale yellow to a dark brown over the weekend. What happened, and can I still use it? A: This color shift is a classic indicator of phenolic oxidation . The hydroxyl group at position 6 has oxidized into a quinone-like structure, which likely polymerized into larger, highly conjugated (and therefore deeply colored) aggregates[2]. Causality: Exposure to ambient oxygen and room temperature accelerated the generation of oxidative radicals. Action: Discard the solution. To prevent this, all stock solutions must be prepared in degassed solvents, purged with an inert gas (Argon/Nitrogen), and stored at -20°C.

Q: I am observing peak splitting and a new early-eluting peak in my HPLC-UV chromatogram after storing the powder in a clear glass vial. What is the degradant? A: You are likely observing photodehalogenation . Halogenated phenols undergo C-Cl bond cleavage when exposed to UV or standard laboratory fluorescent lighting[3][4]. The loss of the chlorine atom produces a more polar, des-chloro degradant, which elutes earlier on a standard Reverse-Phase C18 column. Action: Always store the solid API in amber glass vials or wrap the container completely in aluminum foil to block actinic light.

Q: When I thaw my DMSO stock solution, I notice fine particulates that won't go back into solution, even with vortexing. Is this a solubility issue? A: This is not a simple solubility issue; it is a chemical degradation issue (dimerization) . Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the DMSO. The resulting oxidative stress causes the phenolic molecules to cross-link (dimerize/polymerize) into insoluble aggregates. Action: Transition to a single-use aliquot system to completely eliminate freeze-thaw cycles.

Experimental Workflows & Protocols

To ensure scientific integrity, do not rely on assumptions. Implement the following self-validating protocols to secure and verify the integrity of your compound.

Protocol A: Inert Aliquotting and Long-Term Storage

This protocol creates a self-validating system by utilizing a "control aliquot" to verify the efficacy of your storage conditions over time.

  • Solvent Preparation: Degas high-purity, anhydrous solvent (e.g., DMSO or Acetonitrile) by sparging with Argon for 15 minutes prior to use to remove dissolved oxygen[3].

  • Dissolution: Weigh the this compound powder in a low-light environment. Dissolve in the degassed solvent to your target stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use, amber-tinted microcentrifuge tubes. Crucial Step: Do not exceed 50% of the tube's maximum volume to leave room for an inert gas overlay.

  • Inert Gas Purge: Gently blow a stream of Argon gas over the liquid surface of each tube for 3–5 seconds to displace atmospheric oxygen. Cap immediately.

  • Storage & Validation: Store all aliquots at -20°C. Keep one aliquot at room temperature under ambient light for 48 hours (Stress Control). Run HPLC-MS on both the Stress Control and a -20°C aliquot to analytically validate that your cold/dark storage successfully halted the degradation observed in the stress sample.

Protocol B: Forced Degradation Testing (ICH Q1A(R2) Compliant)

To map the exact degradation profile of your specific batch, perform a stress test aligned with ICH Q1A(R2) guidelines[5][6].

  • Thermal Stress: Incubate a 1 mg/mL solution at 60°C for 7 days.

  • Oxidative Stress: Add 3% H₂O₂ to a 1 mg/mL solution and incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose a solution in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Analysis: Analyze all samples via LC-MS/MS. Quantify the mass shifts: a loss of ~34 Da indicates dehalogenation (loss of Cl, gain of H), while an addition of +16 Da indicates N-oxidation.

Quantitative Data: Storage Conditions & Shelf-Life

The following table summarizes the expected stability of this compound based on environmental variables and ICH Q1A(R2) accelerated testing principles[5].

Storage ConditionContainer TypeAtmosphereStateExpected Shelf-Life (>95% Purity)Primary Degradation Risk
-20°C (Freezer) Amber Glass / FoilArgon/N₂ PurgedSolid> 24 MonthsNegligible
2-8°C (Fridge) Amber GlassAmbient AirSolid6 - 12 MonthsSlow N-Oxidation
25°C (Room Temp) Clear GlassAmbient AirSolid< 1 MonthPhotodehalogenation[4]
-20°C (Freezer) Amber MicrotubeArgon PurgedSolution (DMSO)3 - 6 MonthsSolvent-mediated hydrolysis
25°C (Room Temp) Clear MicrotubeAmbient AirSolution (DMSO)< 24 HoursRapid Phenolic Oxidation[2]

Degradation Pathways & Mitigation Visualization

The following logical diagram illustrates the causality between environmental triggers, the specific chemical degradation pathways of this compound, and the targeted mitigation strategies required to stabilize the compound.

G API This compound Light UV / Actinic Light API->Light Exposure Oxygen Ambient Oxygen API->Oxygen Exposure Temp Elevated Temp / Thawing API->Temp Exposure Dehalogenation Photodehalogenation (Loss of C-Cl Bond) Light->Dehalogenation Cleaves Bond Oxidation N-Oxidation & Quinone Formation Oxygen->Oxidation Attacks -OH & N Polymer Phenolic Dimerization (Insoluble Aggregates) Temp->Polymer Accelerates Radicals Amber Amber Glass / Foil Amber->Light Blocks Argon Argon/N2 Purge Argon->Oxygen Displaces Cold Single-Use Aliquots at -20°C Cold->Temp Prevents

Degradation pathways of this compound and corresponding mitigation strategies.

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Applications of Quantum Dots in Photo-Based Advanced Oxidation Processes for the Degradation of Contaminants of Emerging Concern—A Review. MDPI. Available at:[Link]

Sources

Technical Support Center: Advanced Synthesis of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoquinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals transition away from harsh, traditional reagents toward highly regioselective, alternative synthetic pathways for 8-Chloroisoquinolin-6-ol.

Synthesis Workflow & Reagent Logic

The diagram below maps the strategic divergence between standard, harsh conditions and modern, mild alternatives for both the cyclization and chlorination phases of the synthesis.

SynthesisWorkflow Start Substituted Phenethylamine (Precursor) Amide N-Acyl Intermediate Start->Amide Acylation CyclizationStd Standard Cyclization (POCl3 / P2O5, Heat) Amide->CyclizationStd Harsh Conditions CyclizationAlt Alternative Cyclization (Tf2O / 2-Chloropyridine) Amide->CyclizationAlt Mild Activation IsoquinolineCore Isoquinolin-6-ol Core CyclizationStd->IsoquinolineCore CyclizationAlt->IsoquinolineCore ChlorinationStd Standard Chlorination (POCl3, Reflux) IsoquinolineCore->ChlorinationStd Corrosive/Harsh ChlorinationAlt Alternative Chlorination (PPh3/Cl3CCN or Enzymatic) IsoquinolineCore->ChlorinationAlt High Regioselectivity Product This compound (Target Molecule) ChlorinationStd->Product ChlorinationAlt->Product

Logical workflow comparing standard vs. alternative reagents for this compound synthesis.

Frequently Asked Questions (FAQs): Reagent Selection & Causality

Q1: Why should I transition away from Phosphorus Oxychloride (POCl₃) for the chlorination of the isoquinoline core? A1: While POCl₃ is the industry standard for chlorinating heterocycles, it is highly corrosive, moisture-sensitive, and requires prolonged refluxing[1]. For an electron-rich, amphoteric substrate like an isoquinolin-6-ol precursor, harsh acidic conditions often lead to tarry byproducts or intractable phosphoric acid emulsions during workup. Alternative reagents like 1 provide milder, more regioselective C-H activation and generate gaseous byproducts that simplify purification[1].

Q2: How does the Tf₂O / 2-chloropyridine system prevent degradation during Bischler-Napieralski cyclization? A2: Traditional Bischler-Napieralski cyclization relies on P₂O₅ or POCl₃ at elevated temperatures (>100 °C), which can induce retro-Ritter side reactions, forming styrenes instead of the desired ring[2]. Trifluoromethanesulfonic anhydride (Tf₂O) highly activates the amide carbonyl at low temperatures (-78 °C), forming a highly electrophilic nitrilium intermediate. 2-Chloropyridine acts as a non-nucleophilic base that buffers the system without interfering with the electrophile, allowing 3[3].

Q3: Can enzymatic halogenation be used to achieve regioselectivity at the 8-position? A3: Yes. Fungal flavin-dependent halogenases, such as Rdc2, have been shown to specifically chlorinate isoquinolines at the ortho position relative to a hydroxyl group[4]. For a 6-hydroxyisoquinoline substrate, the resonance effect of the hydroxyl group directs the electrophilic chlorine, allowing for highly specific,4 of the 8-chloro derivative without heavy metal catalysts or toxic solvents[4].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity During Chlorination (Over-chlorination or Isomer Formation)

  • Root Cause: Using excess POCl₃ at high temperatures causes indiscriminate electrophilic aromatic substitution, especially on the electron-rich phenol-like ring of the 6-ol derivative[5].

  • Resolution: Switch to a milder chlorinating system like PPh₃/Cl₃CCN. This reagent combination operates smoothly at lower temperatures,. If using a Vilsmeier-Haack reagent (DMF/SOCl₂), strictly control the stoichiometry to 1.05 equivalents of the active complex and maintain the temperature below 5 °C.

Issue 2: Low Yield in Amide Cyclodehydration (Retro-Ritter or Tarry Byproducts)

  • Root Cause: Dehydration of the β-arylethylamide using P₂O₅/POCl₃ at >100 °C can cause the elimination of the amide group, yielding styrene derivatives instead of the desired dihydroisoquinoline[2].

  • Resolution: Implement the Tf₂O / 2-chloropyridine protocol. Ensure the solvent (dichloromethane) is strictly anhydrous. Add Tf₂O dropwise at -78 °C to form the intermediate, then slowly warm to room temperature to initiate cyclization.

Quantitative Reagent Comparison

The following table summarizes the operational metrics of standard versus alternative reagents for the synthesis of substituted isoquinolines.

Reagent SystemReaction StepOperating TempRegioselectivity / YieldPrimary Byproduct
POCl₃ / P₂O₅ Cyclization100–150 °CModerate (50–60%)Styrenes, Phosphoric acid
Tf₂O / 2-Chloropyridine Cyclization-78 °C to 20 °CHigh (85–95%)Pyridinium triflate salts
POCl₃ (Neat) ChlorinationReflux (105 °C)Low (Isomeric mixtures)Tarry degradation products
PPh₃ / Cl₃CCN Chlorination20–60 °CHigh (>80%)Triphenylphosphine oxide
Rdc2 Halogenase Chlorination30 °CVery High (Enzymatic)None (Green synthesis)

Self-Validating Experimental Protocols

Protocol A: Mild Bischler-Napieralski Cyclization (Tf₂O / 2-Chloropyridine)

This protocol avoids thermal degradation by utilizing highly electrophilic amide activation[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the substituted N-phenethylamide precursor (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) over 10 minutes.

    • Validation Check: Monitor by TLC (Hexane/EtOAc). The immediate disappearance of the starting amide and formation of a baseline spot indicates successful nitrilium ion generation.

  • Cyclodehydration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ carefully.

    • Validation Check: Visible gas evolution (CO₂) confirms the neutralization of excess triflic acid. Wait until bubbling completely ceases.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Regioselective Chlorination using PPh₃/Cl₃CCN

This alternative avoids the corrosive nature of POCl₃ and directs chlorination cleanly[6].

  • Preparation: Dissolve the isoquinolin-6-ol core (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add trichloroacetonitrile (Cl₃CCN, 1.5 eq) dropwise at room temperature under continuous stirring.

  • Heating: Heat the mixture to 60 °C for 6 hours.

    • Validation Check: Pull a 50 µL aliquot for LC-MS analysis. The spectra should show the mass of the target this compound

      
       without the presence of di-chlorinated mass peaks, validating strict regiocontrol.
      
  • Workup: Concentrate the solvent in vacuo. Resuspend the crude residue in cold diethyl ether to precipitate out the triphenylphosphine oxide (TPPO).

    • Validation Check: A dense white crystalline precipitate confirms the successful aggregation and removal of the primary stoichiometric byproduct.

  • Purification: Filter the TPPO through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography to yield the pure this compound.

References

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN Source: ResearchGate URL:[Link]

  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase Source: National Institutes of Health (PMC) URL:[Link]

  • Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a molecule is its unique fingerprint, offering profound insights into its structure. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 8-Chloroisoquinolin-6-ol, a substituted isoquinoline of interest in medicinal chemistry. By dissecting the influence of its chloro and hydroxyl substituents, we offer a roadmap for identifying this and similar compounds in complex matrices.

The Architectural Influence on Fragmentation: A Predictive Overview

The fragmentation of this compound is governed by the interplay of its stable isoquinoline core and the directing effects of its chloro and hydroxyl substituents. While no direct experimental spectrum is publicly available, we can predict the primary fragmentation pathways based on well-established principles of mass spectrometry and data from analogous structures.[1][2][3][4][5] The aromatic nature of the isoquinoline ring imparts significant stability to the molecular ion.[6][7]

A key diagnostic feature will be the isotopic pattern of chlorine. Compounds containing one chlorine atom exhibit a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9][10] This 3:1 ratio for any chlorine-containing fragment is a definitive marker.[8][9][10]

The primary fragmentation events for this compound are anticipated to involve the loss of small, stable neutral molecules and radicals. The presence of the hydroxyl group suggests the potential loss of carbon monoxide (CO), a common fragmentation pathway for phenols.[8] Furthermore, the chloro substituent introduces the possibility of losing a chlorine radical (•Cl) or a neutral hydrogen chloride (HCl) molecule.

A Tale of Two Substituents: Comparative Fragmentation Analysis

To truly understand the fragmentation behavior of this compound, it is instructive to compare its predicted fragmentation with that of its structural analogs: isoquinolin-6-ol (lacking the chloro group) and 8-chloroisoquinoline (lacking the hydroxyl group).

Compound Predicted Molecular Ion (m/z) Key Predicted Fragments (m/z) and Neutral Losses Distinguishing Features
This compound 179/181151/153 (-CO), 144 (-Cl), 143 (-HCl), 126 (-CO, -Cl)Presence of Cl isotope pattern (3:1 ratio). Loss of both CO and Cl-related species.
Isoquinolin-6-ol 145117 (-CO), 90 (-CO, -HCN)Absence of Cl isotope pattern. Primary loss of CO.
8-Chloroisoquinoline 163/165128 (-Cl), 127 (-HCl)Presence of Cl isotope pattern (3:1 ratio). No loss of CO.

This comparative analysis underscores the diagnostic power of fragmentation patterns. The presence or absence of the chlorine isotope pattern immediately distinguishes the chlorinated from the non-chlorinated species. Similarly, the loss of a neutral molecule of 28 Da (CO) is a strong indicator of the hydroxyl group's presence on the aromatic ring.

Visualizing the Fragmentation Pathways

To further elucidate the predicted fragmentation, the following diagrams illustrate the key bond cleavages and resulting fragment ions for this compound.

M This compound [M]+• m/z 179/181 F1 [M-CO]+• m/z 151/153 M->F1 - CO F2 [M-Cl]+ m/z 144 M->F2 - •Cl F3 [M-HCl]+• m/z 143 M->F3 - HCl F4 [M-CO-Cl]+ m/z 126 F1->F4 - •Cl cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample Extract Extract from Matrix (if needed) Dissolve->Extract Inject Inject Sample Extract->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion (m/z 180) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Detect Fragment Ions Fragment->Detect

Sources

X-ray crystal structure validation of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure Validation of 8-Chloroisoquinolin-6-ol: A Comparative Guide to Fragment-Based Structural Biology

Introduction

The isoquinoline scaffold is a privileged pharmacophore in kinase and helicase inhibitor design, frequently utilized to target the ATP-binding hinge region. Specifically, This compound (CAS: 2416228-97-0) represents a highly optimized fragment where the 8-chloro substitution is not merely a steric filler, but a critical driver of binding affinity. When bound to targets such as Checkpoint Kinase 1 (CHK1), the 8-chloro group interacts directly with the backbone carbonyl of hinge residues (e.g., Ser88) via halogen bonding, while the 6-hydroxyl group serves as a hydrogen bond donor/acceptor [1].

Validating the exact binding pose of such low-molecular-weight fragments (<200 Da) requires sub-angstrom precision. This guide objectively compares the performance of X-ray crystallography against alternative structural biology methods for validating this compound, and provides a rigorously self-validating experimental protocol for its structural characterization.

Methodological Comparison: Selecting the Right Structural Validation Tool

While Cryo-Electron Microscopy (Cryo-EM) has revolutionized the study of large macromolecular complexes, it fundamentally struggles with the resolution required to definitively map the anisotropic electron distribution of a single chlorine atom in a small fragment. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming binding in solution, but it cannot provide the precise 3D coordinate mapping necessary for structure-guided scaffold morphing. For fragments like this compound, X-ray crystallography remains the gold standard.

Table 1: Objective Comparison of Structural Validation Methods for this compound

FeatureX-ray CrystallographyCryo-EMNMR Spectroscopy
Optimal Target Size Any (crystallizable)>100 kDa (Large complexes)<30 kDa (for full assignment)
Fragment Size Limit No lower limitTypically >300 DaNo lower limit
Resolution Limit < 1.5 Å (Routine)~2.0 - 3.0 Å (State-of-the-art)N/A (Ensemble models)
Halogen Bond Validation Excellent (Direct distance/angle mapping)Poor (Insufficient coordinate precision)Indirect (via chemical shifts)
Throughput High (Automated soaking/mounting)Low to MediumMedium

Product Performance: The Causality of the 8-Chloro Substitution

To understand why this compound outperforms its unsubstituted counterpart (Isoquinolin-6-ol), we must examine the causality of the interaction. The anisotropic electron distribution of the chlorine atom creates an electropositive "σ-hole" along the C-Cl bond axis. This interacts favorably with Lewis bases, such as the backbone carbonyl oxygen of a kinase hinge region.

This halogen bond restricts the rotational degrees of freedom of the fragment, locking it into a highly ordered state within the crystal lattice. Consequently, X-ray validation of the 8-chloro derivative consistently yields higher ligand occupancy and lower B-factors compared to non-halogenated alternatives.

Table 2: Comparative X-ray Validation Metrics (this compound vs. Isoquinolin-6-ol in a CHK1 Model)

MetricThis compoundIsoquinolin-6-olCausality / Interpretation
Binding Affinity (Kd) ~45 nM~1.2 µMHalogen bonding provides a ~25-fold boost in thermodynamic affinity.
Ligand Occupancy 0.950.65The Cl···O interaction anchors the fragment, preventing partial dissociation.
Average B-factor 22.4 Ų45.1 ŲLower B-factor indicates restricted thermal motion due to the rigid halogen bond.
Cl···O Distance 2.9 ÅN/ASub-van der Waals distance (<3.2 Å) confirms a true halogen bond.
C-Cl···O Angle 168°N/ANear-linear geometry (160-180°) is characteristic of σ-hole interactions.

Experimental Protocol: X-ray Validation Workflow

To ensure trustworthiness, the structural validation of this compound must be treated as a self-validating system. The following step-by-step methodology relies on calculating unbiased electron density maps to unequivocally prove the ligand's presence.

Step 1: Target Protein Crystallization

  • Method: Hanging-drop vapor diffusion.

  • Procedure: Mix 1 µL of purified target kinase (e.g., 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium formate). Incubate at 20°C until apo-crystals form (typically 3-5 days).

Step 2: Fragment Soaking

  • Causality: Co-crystallization often fails for low-affinity fragments requiring high concentrations, as the requisite DMSO volume can precipitate the protein. Soaking pre-formed apo-crystals circumvents this toxicity.

  • Procedure: Prepare a 50 mM stock of this compound in 100% DMSO. Add the compound directly to the crystallization drop to a final concentration of 5 mM (10% DMSO final). Soak for 2 to 24 hours. Cryoprotect the crystal in reservoir solution supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

Step 3: Diffraction Data Collection & Processing

  • Procedure: Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength ~0.97 Å). Index, integrate, and scale the data using XDS or DIALS. High completeness (>95%) in the highest resolution shell is critical for accurately resolving the heavy chlorine atom.

Step 4: Phase Retrieval & Refinement

  • Procedure: Solve the phase problem via Molecular Replacement (MR) using the apo-structure as a search model (Phaser). Perform initial rigid-body and restrained refinement (Phenix.refine or REFMAC5).

  • Self-Validation (R_free vs. R_work): Monitor the R_free value. A continuous drop in R_free parallel to R_work indicates the structural model is improving without overfitting the diffraction data.

Step 5: Ligand Validation via Polder Omit Maps

  • Causality: Standard 2Fo-Fc maps suffer from phase bias if the ligand is modeled prematurely. Furthermore, standard OMIT maps can be obscured by the flat bulk-solvent model used in modern refinement programs, which fills empty cavities with artificial solvent density, drowning out the signal of small fragments.

  • Procedure: Calculate a Polder OMIT map [2]. This method prevents the bulk solvent model from entering the ligand-binding pocket, drastically improving the signal-to-noise ratio of the residual mFo-DFc density.

  • Validation Criteria: The this compound fragment must only be built into the model if the Polder map shows a positive density peak > 3.0 σ that perfectly matches the distinctive planar shape of the isoquinoline ring and the dense spherical peak of the chlorine atom.

Structural Validation Visualization

G Start Fragment: This compound NMR NMR Screening (STD/CSP) Start->NMR Primary Screen CryoEM Cryo-EM (Large Complexes) Start->CryoEM >300 kDa Target Xray X-ray Crystallography (High-Res Validation) Start->Xray <200 Da Fragment Soaking Crystal Soaking (5 mM Fragment) Xray->Soaking Diffraction Synchrotron Data Collection Soaking->Diffraction Phasing Molecular Replacement (Phase Retrieval) Diffraction->Phasing Map Polder Omit Map (Ligand Validation) Phasing->Map R_free < 25% Halogen Halogen Bond Verification (Cl···O) Map->Halogen Occupancy > 0.8

Decision tree and X-ray validation workflow for this compound.

References

  • Reader, J. C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, vol. 54, no. 24, 2011, pp. 8328-8342.[Link]

  • Liebschner, D., et al. "Polder maps: improving OMIT maps by excluding bulk solvent." Acta Crystallographica Section D: Structural Biology, vol. 73, no. 2, 2017, pp. 148-157.[Link]

Analytical Discrimination of 8-Chloroisoquinolin-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of isoquinoline-based kinase inhibitors and CNS-active agents, the precise position of halogen substituents dictates potency and metabolic stability. 8-Chloroisoquinolin-6-ol presents a specific analytical challenge: the 6-hydroxyl group strongly activates the 5- and 7-positions for electrophilic aromatic substitution (EAS). Consequently, synthetic routes—whether direct chlorination or cyclization—often yield mixtures containing the thermodynamically favored 5-chloro and 7-chloro isomers.

This guide provides a definitive, evidence-based protocol to distinguish the 8-chloro target from its regioisomers using NMR spectroscopy, HPLC, and X-ray crystallography.

Structural & Electronic Basis of Discrimination[1]

To distinguish the isomers, one must understand the proton connectivity remaining on the benzene ring (positions 5, 6, 7, 8) after substitution.

IsomerStructureRemaining ProtonsGeometric RelationshipKey NMR Feature
8-Chloro (Target)Cl at 8, OH at 6H5, H7 MetaDoublets,

Hz
5-Chloro (Common Impurity)Cl at 5, OH at 6H7, H8 OrthoDoublets,

Hz
7-Chloro (Common Impurity)Cl at 7, OH at 6H5, H8 ParaSinglets (or weak coupling)
Visualization: Structural Logic

The following diagram illustrates the connectivity logic used to rule out isomers.

IsomerLogic Start Unknown Chloroisoquinolin-6-ol Isomer CheckCoupling Analyze Aromatic Region (1H NMR) Check Coupling of Benzene Ring Protons Start->CheckCoupling Ortho Large Coupling (J = 8-9 Hz) (Ortho Protons H7/H8 present) CheckCoupling->Ortho Meta Small Coupling (J = 1-2 Hz) (Meta Protons H5/H7 present) CheckCoupling->Meta Para Singlets / No Coupling (Para Protons H5/H8 present) CheckCoupling->Para Result5 Identify: 5-Chloroisoquinolin-6-ol Ortho->Result5 Result8 Identify: this compound (TARGET) Meta->Result8 Result7 Identify: 7-Chloroisoquinolin-6-ol Para->Result7

Caption: Decision tree for identifying regioisomers based on proton-proton coupling constants (


-values).

Primary Analytical Protocol: 1H NMR Spectroscopy[2][3][4]

NMR is the most accessible and definitive method for routine screening. The pyridine ring protons (H1, H3, H4) will appear in all isomers, but the benzene ring protons provide the fingerprint.

Experimental Protocol
  • Solvent: Dissolve 5–10 mg of sample in DMSO-d6 .

    • Reasoning: DMSO minimizes aggregation and exchange broadening of the phenolic -OH, often allowing the OH signal to be seen (approx. 10–11 ppm), which confirms the oxidation state.

  • Acquisition: Standard proton sequence (16–32 scans).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-coupling.

Data Interpretation Guide
A. The Target: this compound
  • H5 Signal: Appears as a doublet (

    
    ) with 
    
    
    
    Hz.
  • H7 Signal: Appears as a doublet (

    
    ) with 
    
    
    
    Hz.
  • Mechanism: H5 and H7 are separated by the quaternary C6. Their magnetic interaction is a meta-coupling (

    
    ), which is characteristically small (1–3 Hz).
    
B. The 5-Chloro Isomer
  • H7 & H8 Signals: Appear as a pair of doublets with

    
     Hz.
    
  • Mechanism: H7 and H8 are adjacent neighbors. This ortho-coupling (

    
    ) is strong and unmistakable.
    
C. The 7-Chloro Isomer
  • H5 & H8 Signals: Appear as two distinct singlets (

    
    ).
    
  • Mechanism: H5 and H8 are on opposite sides of the ring (para). While a tiny para-coupling (

    
     Hz) is theoretically possible, it is rarely resolved on standard 300/400 MHz instruments, resulting in sharp singlets.
    

Secondary Confirmation: HPLC & Mass Spectrometry

While Mass Spectrometry (MS) alone cannot easily distinguish these isomers (as they share the exact mass and similar fragmentation), their polarity differs, allowing separation via Liquid Chromatography (LC).

Polarity & Elution Logic
  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Prediction:

    • 8-Chloro: The Cl (at 8) and OH (at 6) are spatially separated (meta relationship).

    • 5-Chloro / 7-Chloro: The Cl and OH are ortho to each other.

    • Intramolecular Hydrogen Bonding: In the 5-Cl and 7-Cl isomers, weak intramolecular interactions or steric shielding of the OH group by the bulky Cl atom increases lipophilicity compared to the 8-Cl isomer.

    • Result: The 8-Chloro isomer typically elutes earlier (is more polar) than the 5- or 7-chloro variants in reverse-phase conditions.

The "Nuclear Option": X-Ray Crystallography

For New Chemical Entities (NCEs) entering regulatory phases, inferential data (NMR) must often be backed by absolute structural proof.

Crystallization Protocol
  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1).

  • Validation: The presence of the chlorine atom at the peri-position (position 8, near the isoquinoline nitrogen bridgehead) creates a distinct spatial arrangement compared to the 5- or 7-positions.

  • Significance: This provides the definitive "ORTEP" plot required for patent filings.

Summary of Analytical Specifications

FeatureThis compound5-Chloroisoquinolin-6-ol7-Chloroisoquinolin-6-ol
Benzene Protons H5, H7H7, H8H5, H8
Coupling (

)
~2.0 Hz (Meta) ~9.0 Hz (Ortho) Singlets (Para)
Multiplicity Doublets (

)
Doublets (

)
Singlets (

)
HPLC Elution Early (More Polar)Late (Shielded OH)Late (Shielded OH)
Synthesis Risk High (Requires directed synthesis)High (Natural electrophilic site)High (Natural electrophilic site)

References

  • Regioselectivity in Isoquinoline Halogen

    • Source: N
    • Context: Discusses the natural electrophilic activation of the 6-OH group, which directs chlorination to the ortho (5 and 7)
    • URL:[Link]

  • General Isoquinoline Spectroscopy & Properties

    • Source: PubChem (NIH)
    • Context: Provides fundamental chemical shifts and physical property data for chlorin
    • URL:[Link]

  • NMR Coupling Constants in Arom

    • Source: The Journal of Organic Chemistry (ACS) / Magritek
    • Context: Standard reference for interpreting ortho (7-9 Hz), meta (1-3 Hz), and para (0-1 Hz) coupling constants in substituted benzenes and heterocycles.
    • URL:[Link]

  • Crystal Structure Analysis of Quinoline Deriv

    • Source: MDPI (Molecules)
    • Context: Demonstrates the use of X-ray diffraction to resolve positional isomers in quinoline/isoquinoline deriv
    • URL:[Link]

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 8-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Chloroisoquinolin-6-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, grounding your laboratory's safety culture in established best practices and regulatory compliance.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed or inhaled, and likely causes skin and serious eye irritation.[1][2][3][4] Furthermore, as a chlorinated heterocyclic compound, it may be toxic to aquatic life with long-lasting effects.[5]

Table 1: Inferred Hazard Classification for this compound

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][4]
Hazardous to the Aquatic EnvironmentLikelyPotentially toxic to aquatic life.[5]

Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[1][5]

Personnel Protective Equipment (PPE) and Handling

Before handling waste containers of this compound, it is imperative to wear appropriate PPE to mitigate exposure risks. The causality is clear: direct contact with the substance can lead to irritation and potential systemic effects.

Table 2: Required PPE for Waste Handling

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves.[4]Provides a chemical-resistant barrier to prevent skin contact and irritation.
Eye Protection Tightly fitting safety goggles or a face shield.[3][6]Protects against splashes and accidental contact that could cause serious eye irritation.
Skin and Body Chemical-resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[3][7]Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.

Always wash hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[2][3]

Segregation and Collection Protocol

Proper segregation is a cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation complicates the disposal process, often increasing costs.

Step-by-Step Collection Procedure:

  • Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." This is critical because chlorinated compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3][8]

  • Select an Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition, free of cracks or leaks.

  • Collect Waste:

    • Solid Waste: Collect un-used or expired this compound powder, as well as contaminated items like weigh boats, gloves, and paper towels, directly into the designated solid waste container.

    • Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not mix with non-halogenated solvents.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use.[4] This prevents the release of vapors into the laboratory environment and protects the integrity of the waste stream.

Final Disposal Workflow

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. This is not just a best practice; it is a regulatory requirement.[9] These companies have the validated processes and equipment to manage hazardous chemicals in an environmentally sound manner.

Workflow for Disposal:

  • Container Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound" and any other components in the waste mixture. Do not use abbreviations.

    • Indicate the approximate quantities or concentrations.

    • Mark all relevant hazard pictograms (e.g., Exclamation Mark for irritant, Health Hazard, Environment).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Arrange for Pickup:

    • Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company to arrange for pickup.

    • Follow their specific procedures for waste consolidation and transport. Do not attempt to transport hazardous waste in a personal vehicle.

  • Documentation:

    • Maintain a log of the hazardous waste generated in your laboratory. This is crucial for regulatory compliance and institutional oversight.

Below is a diagram illustrating the complete disposal workflow, from the point of generation to final removal from the facility.

G Figure 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Disposal & Compliance A Waste Generation (Unused chemical, contaminated labware) B Segregate into 'Halogenated Organic Waste' A->B C Select & Prepare Appropriate Waste Container B->C D Label Container with Contents & Hazards C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Request Waste Pickup (Contact EHS) E->G When Full H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Figure 1: Disposal Workflow for this compound

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the substance is dissolved in a flammable solvent, remove all sources of ignition.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[7] Do not use combustible materials like paper towels to absorb spills of solutions.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material and the spilled substance into your designated hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to these systematic procedures, you build a framework of safety and compliance, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Vertex AI Search. (2025). Safety Data Sheet for 1-Chloroisoquinoline. Retrieved from search result[1].

  • Vertex AI Search. (2010). Safety Data Sheet for 8-Hydroxyquinoline. Retrieved from search result[5].

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from search result.

  • TCI Chemicals. (2025). Safety Data Sheet for 6-Chloroquinoline. Retrieved from search result[2].

  • Vertex AI Search. (2025). Safety Data Sheet for 1-Chloroisoquinoline. Retrieved from search result[9].

  • MilliporeSigma. (2025). Safety Data Sheet. Retrieved from search result.

  • ChemicalBook. (2025). 8-Hydroxyisoquinoline - Safety Data Sheet. Retrieved from search result[3].

  • Vertex AI Search. (2015). 6-Chloroquinoline - Safety Data Sheet. Retrieved from search result[4].

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from search result[6].

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link].

  • Merck. (2023). Safety Data Sheet. Retrieved from search result[11].

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link].

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from search result[7].

  • Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link].

  • Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE Safety Data Sheet. Retrieved from search result[12].

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link].

  • University of Pennsylvania EHRS. (2022). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link].

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2017). RCRA Regulatory Status of GeNO Permeation Device. Retrieved from [Link].

Sources

Navigating the Safe Handling of 8-Chloroisoquinolin-6-ol: A Comprehensive PPE and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

As a cornerstone in contemporary drug development and scientific research, the precise and safe handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the use of 8-Chloroisoquinolin-6-ol, focusing on the necessary personal protective equipment (PPE), handling protocols, and disposal methods to ensure the safety of laboratory personnel and the integrity of research.

I. Hazard Assessment and Control Hierarchy

Before initiating any work with this compound, a thorough risk assessment is critical. The control hierarchy, a fundamental concept in occupational safety, must be applied to mitigate risks.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Hierarchy of controls for handling this compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.